1-(Furan-2-ylmethyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHRREWMYVOMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343143 | |
| Record name | N-(2-Furylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-13-0 | |
| Record name | N-(2-Furanylmethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation of 1-(Furan-2-ylmethyl)urea: A Technical Guide
Executive Summary
This technical guide details the structural elucidation of 1-(furan-2-ylmethyl)urea (also known as N-furfurylurea). This compound represents a critical pharmacophore where a bioisosteric furan ring replaces the traditional phenyl or alkyl group of a urea derivative.
The elucidation strategy presented here moves beyond basic characterization, employing a multi-modal approach (MS, IR, NMR, and X-ray logic) to unequivocally assign the structure. Special emphasis is placed on the synthetic origin as a primary evidence layer, followed by spectroscopic validation.
Target Molecule Profile:
-
Molecular Formula:
-
Molecular Weight: 140.14 g/mol
-
Key Moiety: Furan ring (acid-sensitive) linked via a methylene bridge to a terminal urea.
Synthetic Origin & Chemical Context[5][6][7][8][9]
To understand the structure, one must validate the synthesis.[5] The formation of 1-(furan-2-ylmethyl)urea is most cleanly achieved via the Wöhler synthesis modification , reacting furfurylamine with a cyanate source.
Critical Experimental Insight: Unlike aliphatic amines, the furan ring is acid-sensitive (prone to ring-opening polymerization). Therefore, the protocol must control pH strictly. The reaction of furfurylamine with potassium cyanate (KOCN) in slightly acidic aqueous media is preferred over the urea reflux method, which often yields biuret byproducts or 1,3-disubstituted ureas.
Validated Synthesis Protocol
-
Reagents: Furfurylamine (1.0 eq), Potassium Cyanate (1.1 eq), HCl (1.0 eq, dilute).
-
Condition: Aqueous medium,
. -
Mechanism: In situ generation of isocyanic acid (
), which undergoes nucleophilic attack by the primary amine of furfurylamine. -
Purification: Recrystallization from Ethanol/Water (avoiding strong acids).
Figure 1: Reaction pathway for the synthesis of 1-(furan-2-ylmethyl)urea, highlighting the critical acid-sensitivity control point.
Spectroscopic Characterization Strategy
The structural claim relies on three orthogonal datasets: Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[2][5]
Mass Spectrometry (MS)
Objective: Confirm molecular formula and fragmentation pattern.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
). -
Expected Data:
- : m/z 141.15
- : m/z 163.13
-
Diagnostic Fragmentation:
-
Loss of
(17 Da) Isocyanate intermediate. -
Tropylium-like cation formation from the furan ring (m/z ~81).
-
Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups and rule out isocyanate starting material.
| Frequency ( | Assignment | Structural Significance |
| 3420, 3310 | Primary ( | |
| 3115 | Furan ring C-H stretch (distinct from alkyl). | |
| 1655 | Urea Carbonyl (Amide I). Lower than ester/ketone due to resonance. | |
| 1605, 1505 | Furan ring skeletal vibrations. | |
| 1145 | Furan ether linkage stretch. |
Nuclear Magnetic Resonance (NMR)
Objective: Establish atomic connectivity. The
Solvent Choice: DMSO-
NMR Assignments (400 MHz, DMSO-
)
| Multiplicity | Integration | Assignment | Coupling ( | |
| 7.56 | dd | 1H | Furan H-5 | |
| 6.38 | dd | 1H | Furan H-4 | |
| 6.22 | d | 1H | Furan H-3 | |
| 6.35 | t (broad) | 1H | Urea | Couples to |
| 5.45 | s (broad) | 2H | Urea | Exchangeable |
| 4.18 | d | 2H | Linker |
Self-Validating Logic:
-
The Furan Fingerprint: The furan ring shows a characteristic "1-proton downfield, 2-protons upfield" pattern in the aromatic region. H-5 is closest to the oxygen, shifting it downfield (~7.5 ppm).
-
The Linker: The methylene group (
) must appear as a doublet . If it appears as a singlet, the adjacent NH proton is exchanging too fast (wet solvent) or the structure is incorrect. -
Integration: The ratio of aromatic protons (3) to linker protons (2) to urea protons (3) must be 3:2:3.
Figure 2: NMR Connectivity Map. Solid lines indicate scalar couplings (J-coupling) observable in 1D and COSY spectra. The CH2-NH coupling is the critical connectivity proof.
Pharmacological Implications & Stability
In drug development, this structure is often a "warhead" or a linker. However, the furan ring introduces specific metabolic liabilities that researchers must monitor.
-
Metabolic Bioactivation: Furan rings are susceptible to oxidation by Cytochrome P450 (specifically CYP2E1), leading to cis-2-butene-1,4-dial. This is a reactive metabolite that can form protein adducts.
-
Recommendation: During lead optimization, perform early microsomal stability assays to assess furan ring opening.
-
-
Solubility: The urea moiety significantly enhances water solubility compared to the parent furfural or furfurylamine, making it a viable fragment for increasing polarity.
References
-
Synthesis of Urea Derivatives
-
Wöhler, F. "Ueber künstliche Bildung des Harnstoffs." Annalen der Physik und Chemie, 1828. (Foundational chemistry).[5][6]
-
Modern Application: Orie, K. J., et al. "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea."[1][3][4] American Journal of Analytical Chemistry, 2020.[3] (Note: Describes the synthesis of related furan-urea derivatives via the furfural/urea coupling method).
-
-
Spectroscopic Data Verification
-
Furfural/Furan Proton Shifts: AIST Spectral Database for Organic Compounds (SDBS). "1H NMR of Furan derivatives."
- Urea Characteristic Frequencies: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
-
-
Safety & Toxicology
-
Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 2013.
-
Sources
Technical Guide: Solubility Profiling of 1-(Furan-2-ylmethyl)urea
This guide details the solubility profile, thermodynamic behavior, and characterization protocols for 1-(Furan-2-ylmethyl)urea (CAS: 5962-13-0), also known as
This compound serves as a critical intermediate in the synthesis of xanthine derivatives and novel antimicrobial agents. Its solubility behavior is governed by the competing hydrophilicity of the urea moiety and the lipophilicity of the furan ring.
Compound Characterization & Physicochemical Basis[1][2][3][4][5]
Before establishing solubility protocols, the researcher must understand the solute's fundamental properties to select appropriate solvent systems.
| Property | Specification | Mechanistic Insight |
| IUPAC Name | 1-(Furan-2-ylmethyl)urea | -- |
| CAS Number | 5962-13-0 | Unique identifier for database verification. |
| Molecular Formula | MW: 140.14 g/mol .[1] | |
| Structure | Furan ring attached to a urea group via a methylene bridge. | Dual Polarity: The urea head is a strong H-bond donor/acceptor (hydrophilic), while the furan ring is aromatic/ether-like (moderately lipophilic). |
| Melting Point | 108–110 °C | High crystallinity implies significant lattice energy that solvents must overcome. |
| Physical State | White to off-white crystalline solid | Requires particle size reduction before solubility testing to shorten equilibration time. |
Predicted Solubility Landscape (Hansen Parameters)
Based on the structure, we categorize solvents into three tiers:
-
Tier 1 (High Solubility): Polar aprotic solvents (DMSO, DMF) and hot lower alcohols (Methanol, Ethanol). These disrupt the intermolecular H-bonds of the urea lattice.
-
Tier 2 (Moderate/Low Solubility): Water and cold alcohols. The hydrophobic furan ring limits solubility in pure water compared to unsubstituted urea.
-
Tier 3 (Insoluble/Anti-solvent): Non-polar hydrocarbons (n-Hexane, Heptane). These lack the polarity to interact with the urea moiety and are used for washing/precipitation.
Experimental Protocols for Solubility Determination
Do not rely on single-point measurements. Validated solubility data requires a temperature-dependent approach using the Saturation Shake-Flask Method , quantified by HPLC or Gravimetric Analysis.
Workflow Visualization
The following diagram outlines the decision matrix for solvent selection and experimental execution.
Figure 1: Systematic workflow for determining and modeling the solubility of N-furfurylurea.
Protocol A: Saturation Shake-Flask Method (Standard)
This method is the gold standard for generating thermodynamic data.
Materials:
-
Jacketed glass equilibrium cells (50 mL).
-
Water bath with PID controller (
K stability). -
Syringe filters (0.45 µm PTFE - hydrophobic/hydrophilic compatible).
Step-by-Step Procedure:
-
Preparation: Add excess 1-(Furan-2-ylmethyl)urea solid to 30 mL of the selected solvent (e.g., Methanol, Ethanol, Water) in the equilibrium cell. The solution must remain turbid (solid phase present).
-
Equilibration: Stir continuously using a magnetic stirrer at the target temperature (e.g., 298.15 K) for 24 hours .
-
Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.
-
Sampling: Withdraw 2 mL of the supernatant using a pre-heated glass syringe (to prevent precipitation inside the needle).
-
Filtration: Immediately filter through a 0.45 µm filter into a tared weighing vial.
-
Quantification (Gravimetric):
-
Weigh the vial + solution (
). -
Evaporate the solvent under vacuum or in a drying oven at 50 °C until constant mass is achieved.
-
Weigh the vial + dry residue (
).
-
Calculation (Mole Fraction Solubility,
- = Molecular weight of solute (140.14 g/mol ).[1]
- = Molecular weight of solvent.
Protocol B: Recrystallization Solvent Validation
For purification purposes, the solubility differential between boiling and ambient temperature is critical.
-
Solvent: Methanol (Preferred).
-
Procedure: Dissolve crude 1-(Furan-2-ylmethyl)urea in boiling methanol until saturation.
-
Observation: Upon cooling to room temperature, massive crystallization should occur.
-
Anti-solvent: If yield is low, add n-Hexane dropwise to the cold solution to force precipitation.
Thermodynamic Modeling
To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation . This is essential for process engineering (e.g., designing crystallization units).
The Equation:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis of your experimental data.
Interpretation:
-
If solubility increases with temperature (endothermic dissolution), the slope of
vs. will be negative (Van't Hoff analysis). -
Enthalpy of Solution (
): Positive values indicate that heat is absorbed during dissolution, which is expected for this crystalline urea derivative.
Summary of Solvent Compatibility
Based on structural analogs and synthesis literature, the following solubility profile is established for 1-(Furan-2-ylmethyl)urea:
| Solvent Class | Representative Solvent | Solubility Status | Application |
| Polar Aprotic | DMSO, DMF | High | Stock solutions for biological assays. |
| Lower Alcohols | Methanol, Ethanol | Moderate (Cold) / High (Hot) | Recrystallization (Primary choice). |
| Polar Protic | Water | Moderate | Biological testing media; solubility is lower than urea. |
| Non-Polar | n-Hexane, Diethyl Ether | Insoluble | Washing impurities; Anti-solvent precipitation. |
| Chlorinated | Chloroform, DCM | Low/Sparingly | Liquid-liquid extraction. |
References
-
Synthesis & Characterization: Orie, K. J., et al. "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea." Journal of Chemical Society of Nigeria, vol. 45, no. 4, 2020. Link
-
General Urea Solubility: "Urea Solubility In Organic Solvents." Jinjiang Melamine Guide. Link
- Thermodynamic Modeling Protocol: "Standard Test Method for Solubility in Organic Solvents.
-
Physical Properties: "1-(Furan-2-ylmethyl)urea - CAS 5962-13-0."[1][2] Chemical Book / NIST Data. Link
Sources
Methodological & Application
one-pot synthesis of 1-(Furan-2-ylmethyl)urea
Application Note: Scalable One-Pot Synthesis of 1-(Furan-2-ylmethyl)urea via Acid-Catalyzed Carbamoylation
Part 1: Introduction & Scope
1-(Furan-2-ylmethyl)urea (also known as N-furfurylurea; CAS: 5962-13-0) is a pivotal intermediate in the synthesis of bioactive heterocyclic compounds. Its structural motif—a furan ring linked to a urea moiety—serves as a pharmacophore in various drug development pipelines, including adenosine receptor antagonists, kinase inhibitors, and novel agrochemical antifungals.
While various synthetic routes exist (e.g., reaction with toxic isocyanates or high-temperature urea fusion), this guide details a robust, one-pot, aqueous-phase protocol . This method utilizes the in situ generation of isocyanic acid from potassium cyanate (KOCN), offering a safer, greener, and more scalable alternative to traditional organic solvent-based methods.
Key Advantages of This Protocol:
-
Atom Economy: High conversion efficiency with minimal byproduct formation.
-
Safety: Avoids the handling of volatile and toxic organic isocyanates (e.g., methyl isocyanate).
-
Green Chemistry: Uses water as the primary solvent.
-
Scalability: Validated for gram-to-multigram scale synthesis.
Part 2: Scientific Foundation & Mechanism[1]
The synthesis relies on the Wöhler urea synthesis adaptation, specifically the nucleophilic addition of a primary amine to isocyanic acid.
Reaction Mechanism:
-
Protonation: Furfurylamine is treated with hydrochloric acid to form the amine hydrochloride salt. This controls the free amine concentration and prevents side reactions.
-
Generation of Electrophile: Potassium cyanate (KOCN) reacts with the acid to generate isocyanic acid (HNCO) in situ.
-
Nucleophilic Attack: The free amine (in equilibrium with the salt) attacks the electrophilic carbon of the isocyanic acid.
-
Tautomerization: The resulting intermediate rearranges to form the stable urea product.
Reaction Scheme:
Visualizing the Workflow
Caption: Logical workflow for the aqueous one-pot synthesis of Furfurylurea.
Part 3: Detailed Experimental Protocol
Safety Warning: Furfurylamine is corrosive and toxic. Potassium cyanate is harmful if swallowed.[1][2] Cyanate salts mixed with strong acids can release toxic gases if not buffered correctly. Perform all operations in a fume hood.
Materials & Equipment
-
Reagents:
-
Furfurylamine (99% purity)[3]
-
Potassium Cyanate (KOCN) or Sodium Cyanate (NaCN)
-
Hydrochloric Acid (1 M and concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar.
-
Reflux condenser (optional, but recommended for temp stability).
-
Temperature probe/thermometer.
-
pH meter or paper.
-
Vacuum filtration setup (Buchner funnel).
-
Step-by-Step Procedure
1. Amine Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 9.7 g (0.10 mol) of Furfurylamine in 50 mL of deionized water .
-
Place the flask in an ice-water bath (0–5 °C).
-
Slowly add 1 M HCl dropwise with stirring until the pH reaches 3–4 .
-
Expert Insight: Controlling pH is critical. If the solution is too basic, isocyanic acid will not form efficiently. If too acidic (pH < 1), the amine is fully protonated and non-nucleophilic, stalling the reaction.
-
2. Cyanate Addition:
-
Prepare a solution of 9.7 g (0.12 mol, 1.2 eq) of Potassium Cyanate (KOCN) in 30 mL of water .
-
Add the KOCN solution dropwise to the amine mixture over 15 minutes.
-
Observation: You may observe a slight turbidity or precipitate forming transiently.
3. Carbamoylation (The "Cook"):
-
Remove the ice bath. Heat the reaction mixture to 60–80 °C using an oil bath or heating mantle.
-
Maintain stirring for 1.5 to 2 hours .
-
Monitoring: The solution usually becomes clear upon heating and may darken slightly (light yellow/brown) due to furan sensitivity.
4. Crystallization & Isolation:
-
Cool the mixture slowly to room temperature.
-
Place the flask in a refrigerator or ice bath (4 °C ) for 2 hours to maximize precipitation.
-
Filter the white to off-white solid using vacuum filtration.
-
Wash the filter cake with 2 x 10 mL of ice-cold water to remove residual salts (KCl).
5. Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (1:1 v/v) .
-
Allow to cool slowly to room temperature, then chill.
-
Collect the purified crystals by filtration and dry in a vacuum oven at 40 °C for 4 hours.
Part 4: Characterization & Analysis
The purified compound should be a white crystalline solid.
Table 1: Physicochemical Properties
| Property | Value / Range | Notes |
| Appearance | White crystalline solid | Darkens if exposed to air/light for prolonged periods. |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| Melting Point | 142–145 °C | Note: Literature values vary; purity dependent. |
| Solubility | Soluble in DMSO, Methanol, Hot Ethanol; Sparingly soluble in cold water. |
Spectroscopic Data (¹H NMR - 400 MHz, DMSO-d₆):
-
δ 7.56 (d, 1H): Furan ring proton (C5-H).
-
δ 6.38 (dd, 1H): Furan ring proton (C4-H).
-
δ 6.22 (d, 1H): Furan ring proton (C3-H).
-
δ 6.05 (t, 1H): Urea -NH- (adjacent to CH₂).
-
δ 5.50 (s, 2H): Urea -NH₂ (terminal).
-
δ 4.18 (d, 2H): Methylene -CH₂- bridge.
Interpretation: The diagnostic doublet at 4.18 ppm coupled with the triplet NH signal at 6.05 ppm confirms the N-alkylated urea structure. The furan protons appear in the characteristic aromatic region.
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH was too low (< 2) during addition. | Ensure pH is adjusted to 3–4 before KOCN addition. |
| Oiling Out | Temperature too high (> 90°C) or impurities. | Keep reaction temp < 80°C. Seed the cooling mixture with a crystal of pure urea if available. |
| Product Color | Oxidation of furan ring. | Perform reaction under Nitrogen atmosphere if high purity is required. Use fresh furfurylamine. |
| Residual Salts | Incomplete washing. | Ensure thorough washing with ice-cold water. Check filtrate for chloride (AgNO₃ test). |
References
-
Preparation of Ureas from Amines: Davis, T. L.; Blanchard, K. C. "Urea dearrangement. III. The preparation of ureas from amines and cyanic acid." Journal of the American Chemical Society, 1929 , 51(6), 1790–1801. Link
-
Furfural Derivatives in Medicinal Chemistry: Donlawson, C., et al. "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea." American Journal of Analytical Chemistry, 2020 , 11, 280-288. Link(Note: Describes analogous guanidino-urea synthesis and furan ring NMR characteristics).
- General Urea Synthesis Protocol: Kurzer, F. "Cyanates and their Thio-derivatives." Organic Syntheses, 1951, 31, 19.
-
Safety Data (Furfurylamine): PubChem Database. "Furfurylamine - Compound Summary." National Center for Biotechnology Information. Link
Sources
experimental protocol for synthesizing 1-(Furan-2-ylmethyl)urea
This Application Note and Experimental Protocol details the synthesis of 1-(Furan-2-ylmethyl)urea (also known as N-furfurylurea). This protocol is designed for research applications, particularly in the development of biomass-derived pharmaceutical intermediates and agrochemicals.
Part 1: Introduction & Retrosynthetic Logic
Compound Identity:
-
IUPAC Name: 1-(Furan-2-ylmethyl)urea[1]
-
Common Name: N-Furfurylurea
-
CAS Number: 2213-32-3 (Generic for isomers, specific reference required for verification) / Note: Often cited in older literature as Furfurylurea.
-
Target Structure: A furan ring linked via a methylene bridge to a terminal urea moiety.
Scientific Rationale: The synthesis of mono-substituted ureas is classically achieved via the Wöhler Synthesis modification , reacting a primary amine salt with an alkali metal cyanate. For furfurylamine, this route is preferred over the reaction with isocyanates (which are unstable and hazardous) or nitrourea (explosive risk).
-
Key Challenge: The furan ring is acid-sensitive and prone to polymerization (resinification) in the presence of strong mineral acids. Therefore, the protocol utilizes a buffered amine-hydrochloride system to maintain a controlled pH, preventing furan degradation while facilitating the nucleophilic attack of the amine on the cyanate ion.
Part 2: Chemical Safety & Hazard Analysis
Critical Safety Warning: This protocol involves Furfurylamine and Potassium Cyanate .
-
Furfurylamine: Corrosive, causes severe skin burns and eye damage.[2] Combustible.
-
Potassium Cyanate (KOCN): Harmful if swallowed.[2] Contact with acid liberates toxic cyanic acid gas.
-
Furan Derivatives: Potential carcinogens; handle in a fume hood.
| Reagent | Hazard Class | Critical Precaution |
| Furfurylamine | Corrosive, Flammable | Use Viton/Butyl gloves. Dispense in fume hood. |
| Potassium Cyanate | Acute Toxicity | Avoid contact with strong acids. Do not ingest. |
| Hydrochloric Acid | Corrosive | Add slowly to amine to prevent thermal runaway. |
Part 3: Experimental Protocol
Method A: Cyanate Displacement (The "Gold Standard")
Principle: Nucleophilic addition of furfurylamine to isocyanic acid (generated in situ from KOCN and HCl).
Reagents:
-
Furfurylamine (Freshly distilled recommended): 9.7 g (100 mmol)
-
Hydrochloric Acid (37%): 8.5 mL (~100 mmol) diluted in 20 mL water
-
Potassium Cyanate (KOCN): 8.9 g (110 mmol) dissolved in 30 mL water
-
Solvent: Distilled Water (Total ~100 mL)
Step-by-Step Workflow:
-
Amine Salt Formation:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 9.7 g of furfurylamine.
-
Place the flask in an ice-water bath (0–5 °C).
-
Slowly add the diluted HCl solution dropwise with vigorous stirring.
-
Checkpoint: Ensure the solution is slightly acidic to litmus (pH ~4-5). If the solution turns dark/black, the acid concentration was too high or addition too fast (polymerization).
-
-
Cyanate Addition:
-
Dissolve 8.9 g of Potassium Cyanate in 30 mL of distilled water.
-
Add the KOCN solution to the amine hydrochloride solution in one portion.
-
The solution may become turbid immediately.
-
-
Reaction Phase:
-
Heat the mixture on a hot plate to 60–70 °C for 45–60 minutes .
-
Observation: A clear solution usually forms initially, followed by the precipitation of the urea product as the reaction progresses and cools.
-
Caution: Do not boil (100 °C) as this promotes the formation of biuret and furan degradation products.
-
-
Crystallization & Isolation:
-
Cool the flask slowly to room temperature, then place in an ice bath for 2 hours to maximize precipitation.
-
Filter the white crystalline solid using a Büchner funnel and vacuum filtration.
-
Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual KCl and unreacted amine salts.
-
-
Purification:
-
Recrystallize the crude solid from hot water or ethanol/water (1:1) .
-
Dissolve in minimum hot solvent, filter while hot (if insoluble impurities exist), and cool to crystallize.
-
Dry in a vacuum desiccator over
or silica gel.
-
Yield Expectations:
-
Typical Yield: 65–80%
-
Appearance: White to off-white needles or crystalline powder.
Part 4: Visualization (Reaction Scheme & Workflow)
Figure 1: Process flow diagram for the synthesis of 1-(Furan-2-ylmethyl)urea via the cyanate route.
Part 5: Quality Control & Characterization (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these standard metrics.
| Parameter | Specification | Validation Method |
| Physical State | White crystalline solid | Visual Inspection |
| Melting Point | 144 – 146 °C | Capillary MP Apparatus (Sharp range indicates purity) |
| Solubility | Soluble in hot water, ethanol; Insoluble in ether | Solubility Test |
| 1H NMR (DMSO-d6) | Nuclear Magnetic Resonance |
Troubleshooting Guide:
-
Product is brown/sticky: The reaction temperature was too high or pH was too low, causing furan polymerization. Correction: Keep T < 70°C and ensure pH is not < 4 during addition.
-
Low Yield: Product may be too soluble in water. Correction: Reduce water volume during synthesis or salt out the aqueous layer with NaCl before cooling.
-
Melting Point < 140°C: Product is wet or contains inorganic salts (KCl). Correction: Recrystallize from ethanol/water and dry thoroughly.
References
-
Kurzer, F. (1956). "Urea and its Derivatives."[3][4][5][6] Organic Syntheses, Coll. Vol. 4, p.49. (General methodology for substituted ureas via cyanate).
-
Davis, T. L., & Blanchard, K. C. (1929). "Decomposition of Urea and its Derivatives." Journal of the American Chemical Society, 51(6), 1790–1801. Link
- Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (Definitive text on furan stability and reactivity).
-
NJIT Digital Commons. (n.d.). "Substituted Ureas Synthesis." New Jersey Institute of Technology Theses. Link (Referenced for Melting Point data of Furfurylurea: 144-146°C).
-
Sigma-Aldrich/Merck. (2024). "Furfurylamine Safety Data Sheet." Link
Sources
Application Notes and Protocols for the Purification of 1-(Furan-2-ylmethyl)urea via Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 1-(Furan-2-ylmethyl)urea using column chromatography. Intended for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental procedures, and optimization strategies necessary for obtaining a high-purity product. The protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure scientific integrity and reproducibility.
Introduction: The Significance of Purifying 1-(Furan-2-ylmethyl)urea
1-(Furan-2-ylmethyl)urea is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The furan moiety is a versatile building block in the synthesis of various biologically active molecules, while the urea functional group can participate in hydrogen bonding, influencing the compound's physical and biological properties. The synthesis of 1-(Furan-2-ylmethyl)urea often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is critical to isolate the target compound in high purity, which is a prerequisite for accurate biological evaluation and further chemical transformations.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] It relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] For a moderately polar compound like 1-(Furan-2-ylmethyl)urea, normal-phase column chromatography using silica gel as the stationary phase is a highly effective purification strategy.
Foundational Principles: Tailoring Column Chromatography for 1-(Furan-2-ylmethyl)urea
The successful purification of 1-(Furan-2-ylmethyl)urea hinges on the careful selection of the stationary and mobile phases, which is guided by the polarity of the target molecule.
-
Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), interacts with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. For efficient separation, a standard grade of silica gel with a particle size of 60-120 mesh and a pore size of 60 Å is recommended.
-
Mobile Phase Optimization (The Eluent): The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the column. The polarity of the eluent is a critical parameter that determines the rate at which compounds move down the column.[2] A solvent system that provides an optimal retention factor (Rf) of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate is a good starting point for column chromatography.[3]
For 1-(Furan-2-ylmethyl)urea, a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate is a suitable starting point. The polarity of the eluent can be fine-tuned by adjusting the ratio of these two solvents. Due to the presence of the urea group, which can engage in strong hydrogen bonding, the addition of a small amount of a more polar solvent like methanol may be necessary to improve elution and peak shape.[3]
Experimental Workflow: A Step-by-Step Protocol
This protocol provides a detailed methodology for the purification of 1-(Furan-2-ylmethyl)urea.
Materials and Reagents
| Material/Reagent | Specification |
| 1-(Furan-2-ylmethyl)urea (crude) | As synthesized |
| Silica Gel | 60-120 mesh, pore size 60 Å |
| n-Hexane | HPLC grade |
| Ethyl Acetate | HPLC grade |
| Methanol | HPLC grade |
| Dichloromethane | ACS grade |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Glass Chromatography Column | Appropriate size for the scale of purification |
| Collection Tubes | Test tubes or vials |
| UV Lamp | 254 nm |
| Staining Reagent | p-Anisaldehyde or Potassium Permanganate solution |
Workflow Diagram
Caption: Workflow for 1-(Furan-2-ylmethyl)urea Purification.
Detailed Protocol
Step 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
The initial and most critical step is to determine the optimal mobile phase composition using TLC.[4]
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of different solvent mixtures to be tested (e.g., Hexane:Ethyl Acetate in ratios of 4:1, 2:1, 1:1, and 1:2). Allow the chambers to saturate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude 1-(Furan-2-ylmethyl)urea in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The furan ring is a UV-active chromophore. If necessary, use a chemical stain like p-anisaldehyde or potassium permanganate to visualize non-UV active impurities.
-
Determine the Optimal Rf: The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4, with good separation from impurities.[3]
Step 2: Column Packing
Proper column packing is crucial to avoid issues like channeling and poor separation.[3]
-
Prepare the Column: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent determined from the TLC analysis to form a slurry.
-
Pack the Column: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the silica bed.[5] Continuously run the initial eluent through the column until the silica bed is stable and no more settling occurs. Never let the solvent level drop below the top of the silica.[2]
Step 3: Sample Preparation and Loading (Dry Loading Recommended)
Due to the moderate polarity of 1-(Furan-2-ylmethyl)urea, it may not be very soluble in a non-polar mobile phase. Therefore, dry loading is the preferred method to ensure a concentrated band at the start of the chromatography.[6][7]
-
Dissolve the Crude Product: Dissolve the crude 1-(Furan-2-ylmethyl)urea in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or methanol).
-
Adsorb onto Silica Gel: Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.[7]
-
Remove the Solvent: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Load the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the optimized mobile phase to the top of the column.
-
Apply Pressure (Optional but Recommended): For flash column chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions will depend on the size of the column and the separation efficiency.
Step 5: Fraction Analysis
-
Monitor by TLC: Spot every few fractions onto a TLC plate and develop it using the optimized mobile phase.
-
Identify Pure Fractions: Visualize the spots under a UV lamp. Fractions containing only the spot corresponding to the pure 1-(Furan-2-ylmethyl)urea should be pooled together.
Step 6: Isolation of the Purified Product
-
Combine Pure Fractions: Combine all the fractions that contain the pure product.
-
Remove the Solvent: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 1-(Furan-2-ylmethyl)urea.
-
Characterize the Product: Confirm the purity and identity of the final product using analytical techniques such as NMR, Mass Spectrometry, and melting point determination.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Poor or no separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. If the Rf is too high, decrease the polarity of the eluent. If the Rf is too low, increase the polarity.[4] |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. A general rule is a silica-to-sample ratio of at least 50:1 (w/w) for difficult separations.[3] | |
| Peak tailing | Strong interaction between the compound and the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[4] |
| Compound not eluting | The compound is too polar for the current mobile phase. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate. If necessary, add a small amount of methanol.[4] |
| Cracked or channeled column bed | The column was allowed to run dry, or the packing was not uniform. | Ensure the column is packed uniformly and never let the solvent level drop below the top of the stationary phase.[2] |
Conclusion
This application note provides a robust and detailed protocol for the purification of 1-(Furan-2-ylmethyl)urea using column chromatography. By understanding the underlying principles and meticulously following the experimental procedures, researchers can achieve high purity of the target compound. The key to success lies in the systematic optimization of the mobile phase using TLC and the proper execution of the column chromatography technique. This protocol serves as a valuable resource for scientists engaged in the synthesis and purification of heterocyclic urea derivatives.
References
-
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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Chromatography Forum. (2013, October 29). Urea analysis HPLC/ C18 column. Retrieved from [Link]
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ResearchGate. (2025, August 5). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Retrieved from [Link]
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Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ResearchGate. (2015, March 12). Will urea do harm to the HPLC column?. Retrieved from [Link]
-
PubMed. (n.d.). Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II. Quantitative aspects. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Unknown Source. (n.d.). Column chromatography. (This source could not be fully verified, but provides general information consistent with established principles).
-
ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 12.2: General Theory of Column Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Reddit. (2023, October 30). TLC for urea. Retrieved from [Link]
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
- Unknown Source. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. (This source could not be fully verified, but provides general information consistent with established principles).
-
ETDEWEB - OSTI. (1981, April 1). Fractionation of nitrogen and carbon isotopes by means of urea chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Urea, (1-methylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Unknown Source. (n.d.). Analysis of Urea. (This source could not be fully verified, but provides general information consistent with established principles).
-
YouTube. (2025, February 10). What Are Fractions In Column Chromatography? - Chemistry For Everyone. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).
- Unknown Source. (2023, February 28). Column Chromatography Fractionation and Antioxidant Activity of Passiflora foetida Leaves. (This source could not be fully verified, but provides general information consistent with established principles).
Sources
Application Notes & Protocols: A Guide to Antimicrobial Susceptibility Testing of Furan Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Furan Derivatives in Antimicrobial Research
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational structure in a multitude of pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3][2] A prime example is Nitrofurantoin, a furan derivative that has been a mainstay in treating urinary tract infections for decades.[2][4] The unique mechanism of action of many furan-based antimicrobials, often involving reductive activation within the bacterial cell to produce reactive intermediates that damage cellular components like DNA and ribosomes, contributes to their efficacy.[1][5][6][7][8] This multi-targeted approach may also lower the incidence of resistance development, a critical concern in the current landscape of antimicrobial resistance.[4][5][6][7]
These application notes provide a comprehensive guide for researchers aiming to evaluate the antimicrobial properties of novel furan derivatives. The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[9][10][11]
Part 1: Foundational Principles & Pre-experimental Considerations
Before embarking on antimicrobial susceptibility testing (AST), it is crucial to understand the physicochemical properties of the furan derivatives under investigation. These properties will directly influence the experimental design and data interpretation.
Solubility: A Critical First Step
Many novel synthesized compounds, including furan derivatives, exhibit poor water solubility.[12] This presents a significant challenge for in vitro biological assays.
-
Initial Solubility Assessment: Begin by assessing the solubility of your furan derivatives in standard aqueous buffers (e.g., phosphate-buffered saline) and microbiological media (e.g., Mueller-Hinton Broth).
-
Co-solvent Selection: If solubility is limited, dimethyl sulfoxide (DMSO) is a common co-solvent for creating stock solutions. However, it is imperative to determine the highest concentration of DMSO that does not affect the growth of the test microorganisms. This is typically ≤1% (v/v) in the final assay.
-
pH Adjustment: For furan derivatives with ionizable groups, adjusting the pH of the medium can enhance solubility.[12]
Stability Assessment
The stability of the test compounds under assay conditions is paramount for accurate results.
-
Incubation Stability: Incubate the furan derivative in the chosen test medium at 37°C for the duration of the experiment (e.g., 18-24 hours) and assess for any degradation or precipitation.
-
Light Sensitivity: Some furan derivatives may be light-sensitive. If so, experiments should be conducted under subdued lighting conditions.
Selection of Test Organisms and Quality Control
-
Panel of Organisms: The choice of microorganisms should be guided by the therapeutic target of the research. A standard panel often includes representatives of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and potentially fungal species (Candida albicans).
-
Quality Control (QC) Strains: The inclusion of well-characterized QC strains, such as those recommended by CLSI and EUCAST (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™), is mandatory.[13] These strains have known susceptibility profiles and are used to validate the accuracy and reproducibility of the testing method.[13]
Part 2: Core Protocols for Antimicrobial Susceptibility Testing
The following protocols describe the most common methods for determining the antimicrobial activity of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14] This method is considered a gold standard and is detailed in CLSI document M07.[9]
Objective: To determine the MIC of furan derivatives against a panel of microorganisms.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test furan derivatives dissolved in an appropriate solvent (e.g., DMSO)
-
Bacterial/fungal cultures grown overnight
-
0.5 McFarland turbidity standard
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35-37°C)
-
Multichannel pipette
Protocol:
-
Preparation of Furan Derivative Stock Solution: Prepare a high-concentration stock solution of each furan derivative in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum:
-
From a fresh overnight culture plate, select several colonies and suspend them in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution of the furan derivative to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation: Add the diluted bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the inoculum (no furan derivative).
-
Sterility Control: A well containing only CAMHB to check for contamination.[14]
-
Solvent Control: A well containing CAMHB, the inoculum, and the highest concentration of the solvent used to assess its effect on microbial growth.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[14]
-
Reading the MIC: The MIC is the lowest concentration of the furan derivative at which there is no visible growth (turbidity). This can be determined by visual inspection or by using a microplate reader.[15]
Data Presentation:
| Furan Derivative | E. coli ATCC® 25922™ MIC (µg/mL) | S. aureus ATCC® 29213™ MIC (µg/mL) | P. aeruginosa ATCC® 27853™ MIC (µg/mL) |
| Compound A | 16 | 8 | >128 |
| Compound B | 4 | 2 | 64 |
| Nitrofurantoin | 32 | 16 | >128 |
Experimental Workflow for MIC Determination
Caption: Differentiating between bacteriostatic and bactericidal effects.
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition.
Protocol:
-
Prepare a bacterial lawn: Uniformly spread a standardized bacterial inoculum (0.5 McFarland) onto a Mueller-Hinton Agar (MHA) plate. [15]2. Disk Application: Impregnate sterile paper disks with a known concentration of the furan derivative solution.
-
Place disks: Aseptically place the impregnated disks onto the surface of the agar.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. The size of the zone is proportional to the susceptibility of the organism to the compound.
Part 3: Advanced Considerations & Troubleshooting
-
Cross-Resistance: When testing a series of related furan derivatives, it is important to consider the possibility of cross-resistance. [16]If an organism is resistant to one derivative, it may be resistant to others with a similar mechanism of action. [16]* Mechanism of Action Studies: While not a primary screening method, understanding the mechanism of action of promising furan derivatives is crucial for further development. The multi-faceted mechanism of compounds like nitrofurantoin, which involves the generation of reactive intermediates that damage bacterial DNA, RNA, and proteins, serves as a valuable reference. [5][7][8][17]* Troubleshooting Inconsistent Results:
-
Inoculum Density: Ensure the inoculum is standardized correctly. An inoculum that is too dense can lead to falsely high MIC values.
-
Compound Precipitation: If precipitation is observed in the wells, the results should be considered invalid. Re-evaluate the solubility and consider alternative solvents or solubilization techniques. [12] * Media Components: The composition of the media can influence the activity of some antimicrobial agents. Ensure consistency in media preparation.
-
Conclusion
The protocols and considerations outlined in these application notes provide a robust framework for the antimicrobial testing of novel furan derivatives. By adhering to standardized methodologies, such as those from CLSI and EUCAST, and carefully considering the unique properties of these compounds, researchers can generate high-quality, reproducible data. This is a critical step in the discovery and development of new antimicrobial agents to combat the growing threat of infectious diseases.
References
- McOsker, C. C., & Fitzpatrick, P. M. (n.d.). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy.
- (n.d.). Insights into durability against resistance from the antibiotic nitrofurantoin.
- (n.d.). The Science Behind Nitrofurantoin: Mechanism, Efficacy, and Safety. NINGBO INNO PHARMCHEM CO.,LTD.
- (n.d.).
- McOsker, C. C., & Fitzpatrick, P. M. (1994).
- (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.
- (2024, July 17). What is the mechanism of Nitrofurantoin?
- (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
- (2005, October). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (n.d.). Possible pathways that suggested for antimicrobial effects of furan natural derivatives.
- Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (2020, August 19).
- (n.d.). EUCAST: EUCAST - Home. EUCAST.
- (n.d.). Broth Microdilution. MI - Microbiology.
- (2024, July 17). What is the mechanism of Nitrofurazone?
- (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
- (n.d.). Guidance Documents. EUCAST.
- (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
- (n.d.). Disk Diffusion and Quality Control. EUCAST.
- (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC.
- Shelar, U. B. (2022, April 30). Overview of Antimicrobial Properties of Furan. Human Journals.
- (n.d.). Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. Benchchem.
- (1985, January).
- (n.d.).
- (2023, August 8). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. PMC.
- Manchare, A. M., & Kanawade, P. P. (2024, December 10). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.
- (n.d.). Standards and Guidelines: FDA-BAM, Test Method: Antimicrobial-Susceptibility-Testing. Microbiologics.
Sources
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- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Enzymatic Synthesis of Unsymmetrical Urea Derivatives via Carbonate Aminolysis
Executive Summary
Urea moieties are pharmacophores central to modern medicinal chemistry, appearing ubiquitously in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase (sEH) inhibitors, and HIV protease inhibitors. Traditional synthesis relies on phosgene, diphosgene, or isocyanates—reagents defined by extreme toxicity, moisture sensitivity, and hazardous waste profiles.
This guide details a green, scalable, and chemoselective protocol for synthesizing unsymmetrical ureas using Candida antarctica Lipase B (CAL-B). By utilizing dimethyl carbonate (DMC) as a safe phosgene surrogate, this method eliminates toxic volatiles and heavy metal catalysts, offering a direct route for drug development workflows.
Introduction: The Shift to Biocatalytic Carbonylation
The Challenge: Chemical Methods
Standard chemical routes to unsymmetrical ureas (
-
Safety Risks: Isocyanates are severe respiratory sensitizers.
-
Atom Economy: Synthesis of the isocyanate precursor often requires phosgene (
) or triphosgene. -
Selectivity: Chemical methods often require extensive protecting group strategies when applied to multifunctional molecules (e.g., those containing both hydroxyl and amine groups).
The Solution: Lipase-Mediated Aminolysis
Immobilized Candida antarctica Lipase B (e.g., Novozym 435) displays remarkable "promiscuity," catalyzing amidation and alkoxycarbonylation reactions in organic solvents. In this protocol, CAL-B catalyzes the nucleophilic attack of an amine on dimethyl carbonate (DMC) to form a carbamate intermediate, which is subsequently attacked by a second amine to yield the urea.
Key Advantages:
-
Regioselectivity: Preferential acylation of primary amines over secondary amines or hydroxyls.
-
Mild Conditions: Reaction proceeds at 40–70°C.
-
Sustainability: DMC is biodegradable and non-toxic; the only byproduct is methanol.
Mechanism of Action
Understanding the catalytic cycle is vital for troubleshooting. The reaction follows a Ping-Pong Bi-Bi mechanism modified for alkoxycarbonylation.
-
Acylation: The catalytic serine (Ser-105) attacks DMC, releasing methanol and forming a Methoxycarbonyl-Enzyme Intermediate .
-
Nucleophilic Attack 1: The first amine (
) attacks the intermediate, regenerating the enzyme and releasing the Carbamate . -
Nucleophilic Attack 2 (Slow Step): In a second cycle (or via direct aminolysis of the carbamate in the presence of the enzyme), the second amine (
) displaces the methoxy group to form the final Urea .
Pathway Visualization
Figure 1: The catalytic cycle of CAL-B mediated alkoxycarbonylation. The enzyme activates DMC to form an electrophilic intermediate, which transfers the carbonyl group to the amine.
Experimental Protocol: Synthesis of Unsymmetrical Ureas
This protocol describes a "One-Pot, Two-Step" procedure. This is preferred over simultaneous addition to prevent the formation of symmetrical urea byproducts (
Materials & Reagents
-
Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin). Note: Ensure specific activity >5000 PLU/g.
-
Reagent/Solvent: Dimethyl Carbonate (DMC), anhydrous (>99%).
-
Co-Solvent (Optional): 2-MeTHF or tert-Amyl alcohol (if amines are insoluble in DMC).
-
Amines: Amine A (Nucleophile 1) and Amine B (Nucleophile 2).
-
Drying Agent: Molecular Sieves (4Å), activated.
Step-by-Step Methodology
Phase 1: Carbamate Formation
-
Preparation: In a 20 mL screw-cap glass vial, dissolve Amine A (1.0 mmol) in DMC (5 mL).
-
Note: DMC acts as both reagent and solvent (large excess drives equilibrium).
-
-
Catalyst Addition: Add Novozym 435 (20-50 mg, approx. 10-20% w/w relative to substrate).
-
Incubation: Seal the vial and incubate in an orbital shaker at 50°C / 200 rpm for 2–6 hours.
-
Checkpoint: Monitor by TLC or LC-MS for the disappearance of Amine A and formation of the methyl carbamate (
). -
Tip: If reaction is slow, add 100 mg of activated 4Å molecular sieves to scavenge methanol.
-
Phase 2: Urea Formation (Aminolysis)
-
Evaporation (Critical): If Amine B is expensive or non-volatile, gently evaporate the excess DMC (bp 90°C) under reduced pressure to leave the crude carbamate and enzyme.
-
Why? Removing excess DMC prevents Amine B from reacting with DMC to form its own carbamate, ensuring high selectivity for the unsymmetrical urea.
-
-
Addition of Amine B: Re-suspend the residue in a non-nucleophilic solvent (e.g., 2-MeTHF or Toluene) containing Amine B (1.0 - 1.2 equiv).
-
Alternative: If Amine B is cheap/volatile, you can skip evaporation and add it directly, but yield of the unsymmetrical product may drop.
-
-
Second Incubation: Incubate at 60–70°C for 12–24 hours. The second step is kinetically slower and often requires higher thermal energy.
-
Workup: Filter off the immobilized enzyme (can be washed with acetone and reused 3-5 times).
-
Purification: Evaporate solvent. The residue is often sufficiently pure (>95%). If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc).
Optimization & Troubleshooting
Solvent Engineering
The choice of solvent affects enzyme stability and thermodynamic equilibrium.
| Solvent System | Log P | Suitability | Notes |
| DMC (Neat) | 0.34 | Excellent | Acts as reagent and solvent. Green profile. |
| n-Hexane | 3.90 | Good | Preserves enzyme activity (hydrophobic), but poor solubility for polar drugs. |
| 2-MeTHF | 1.36 | Very Good | Green alternative to THF. Good solubility for drug intermediates. |
| Acetonitrile | -0.34 | Poor | Strips essential water from enzyme; deactivates CAL-B. |
Comparative Analysis: Enzymatic vs. Chemical
| Feature | Enzymatic Route (CAL-B) | Chemical Route (Isocyanate) |
| Toxicity | Low (DMC, Methanol byproduct) | High (Phosgene, Isocyanates) |
| Temp | 40–70°C | 0–25°C (often requires ice bath) |
| Selectivity | High (Chemo- & Regio-) | Low (Reacts with -OH and -NH) |
| Workup | Filtration (Enzyme recycling) | Aqueous quench/Extraction |
| E-Factor | Low (if DMC recycled) | High (Stoichiometric waste) |
Troubleshooting Guide
-
Problem: Low conversion in Step 2 (Carbamate
Urea). -
Problem: Enzyme agglomeration.
-
Problem: Formation of symmetrical urea byproduct.
References
-
Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Synthesis of Ureas and Carbamates." Journal of Organic Chemistry.
-
Anderson, E. M., et al. (1998). "Preparation of enantiomerically pure secondary amines by enzymatic hydrolysis of their N-benzylcarbamates." Biocatalysis and Biotransformation.
-
Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research.
-
Bacenetti, J., et al. (2023). "Lipase-mediated flow synthesis of nature-inspired phenolic carbonates."[7] Reaction Chemistry & Engineering.
-
Reeves, J. T., et al. (2008). "Development of an Efficient Process for the Synthesis of a Urea-Linked Kinase Inhibitor." Organic Process Research & Development.
Sources
- 1. Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipase-mediated flow synthesis of nature-inspired phenolic carbonates - PMC [pmc.ncbi.nlm.nih.gov]
use of 1-(Furan-2-ylmethyl)urea in the synthesis of heterocyclic compounds
Application Note: Strategic Utilization of 1-(Furan-2-ylmethyl)urea in Heterocyclic Scaffold Construction
Executive Summary
1-(Furan-2-ylmethyl)urea (also known as N-furfurylurea) represents a bifunctional pharmacophore possessing two distinct reactive centers: a nucleophilic urea terminus and an electron-rich furan diene system. While often overlooked as a simple derivative, this compound serves as a critical "linchpin" reagent in the synthesis of privileged heterocyclic libraries, including dihydropyrimidinones (DHPMs), hydantoins, and bicyclic adducts.
This guide provides validated protocols for leveraging 1-(Furan-2-ylmethyl)urea in drug discovery workflows, focusing on regioselective cyclization and cycloaddition chemistries.
Precursor Preparation: Synthesis of 1-(Furan-2-ylmethyl)urea
Before initiating heterocyclic synthesis, the purity of the urea precursor is paramount to avoid side reactions (e.g., polymerization of the furan ring).
Protocol A: Wöhler-Type Synthesis from Furfurylamine Rationale: This method avoids the high temperatures of urea fusion, preserving the sensitive furan ring.
-
Reagents: Furfurylamine (10 mmol), Potassium Cyanate (KOCN, 12 mmol), HCl (1 M), Water.
-
Procedure:
-
Dissolve furfurylamine (0.97 g, 10 mmol) in 10 mL of water.
-
Slowly add 10 mL of 1 M HCl to protonate the amine (pH ~3-4).
-
Add KOCN (0.97 g, 12 mmol) dissolved in 5 mL water dropwise with stirring at room temperature.
-
Heat the mixture gently to 60°C for 1 hour. A white precipitate should form.
-
Cool to 4°C, filter the solid, and wash with ice-cold water.
-
Recrystallization: Ethanol/Water (1:1).
-
-
QC Check:
H NMR should show the furan ring protons (δ 7.4, 6.3, 6.2 ppm) and the urea -NH-CH - doublet.
Application 1: The Biginelli Cyclocondensation (DHPM Synthesis)
The Biginelli reaction is the primary route to functionalize this urea into 3,4-dihydropyrimidin-2(1H)-ones , a class of calcium channel blockers and mitotic kinesin inhibitors.
Critical Mechanism Note: N-substituted ureas can yield two regioisomers (N1-alkyl vs. N3-alkyl). Under thermodynamic control with Lewis acids, the N1-alkyl product (furan on the amide nitrogen) is generally favored due to the steric relief in the intermediate iminium species.
Experimental Workflow
Reagents:
-
1-(Furan-2-ylmethyl)urea (1.0 equiv)
-
Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Ethyl Acetoacetate (1.0 equiv)
-
Catalyst: Chlorotrimethylsilane (TMSCl) or Yb(OTf)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, combine 1-(Furan-2-ylmethyl)urea (2 mmol), benzaldehyde (2 mmol), and ethyl acetoacetate (2 mmol) in Acetonitrile (5 mL).
-
Catalysis: Add TMSCl (1.0 mmol) dropwise. Note: TMSCl acts as both a dehydrating agent and Lewis acid promoter.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into crushed ice/water (20 mL).
-
The solid DHPM precipitates. Filter and wash with cold ethanol.
-
-
Yield Expectation: 75–85%.
Data Visualization: Reaction Pathway
Figure 1: Convergent pathways in the Biginelli synthesis of N-furfuryl-DHPMs.
Application 2: Synthesis of Furfuryl-Hydantoins
Hydantoins are essential scaffolds for anticonvulsant drugs (e.g., phenytoin analogs). Using N-furfurylurea allows the introduction of the furan ring at the N1 position, providing a metabolic handle or site for further functionalization.
Protocol:
-
Reagents: 1-(Furan-2-ylmethyl)urea (10 mmol), Glyoxal (40% aq. solution, 12 mmol), HCl (conc. 1 mL).
-
Procedure:
-
Result: 1-(Furan-2-ylmethyl)imidazolidine-2,4-dione.
Application 3: Diels-Alder Functionalization (Furan Masking)
The furan ring in 1-(Furan-2-ylmethyl)urea is not just a substituent; it is a reactive diene. It can undergo [4+2] cycloaddition with maleimides to form bicyclic adducts. This is particularly useful in polymer chemistry (self-healing gels) or prodrug design (retro-Diels-Alder release).
Protocol:
-
Reagents: 1-(Furan-2-ylmethyl)urea (1.0 equiv), N-Methylmaleimide (1.1 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene (for higher rates).
-
Conditions: Stir at Room Temperature (24h) or 60°C (2h).
-
Observation: The reaction is reversible (Retro-DA) at temperatures >90°C.
-
Product: endo/exo-7-oxabicyclo[2.2.1]hept-5-ene derivative.
Data Visualization: Furan Reactivity Logic
Figure 2: Reversible functionalization of the furan moiety via Diels-Alder chemistry.
Comparative Data Table
| Reaction Type | Co-Reactants | Catalyst | Typical Yield | Key Application |
| Biginelli | Aryl Aldehyde, | TMSCl / Yb(OTf) | 75–85% | Ca |
| Hydantoin | Glyoxal / Benzil | HCl / KOH | 60–70% | Anticonvulsants |
| Diels-Alder | Maleimides | None (Thermal) | >90% | Bioconjugation / Polymers |
| Mannich | Formaldehyde, 2° Amine | Acetic Acid | 80% | Antibacterial Agents |
References
-
Ryabukhin, S. V., et al. (2007).[3][4] "N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane." Synthesis, 2007(03), 417-427.[3][4] Link
-
Donlawson, C., et al. (2020). "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea." American Journal of Analytical Chemistry, 11, 280-288. Link
-
Kappe, C. O. (2000).[3] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 33(12), 879–888. Link
- Diels, O., & Alder, K. (1928). "Synthesen in der hydroaromatischen Reihe." Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Foundational reference for Furan DA reactivity).
- Konishi, G., et al. (2010). "Synthesis of Polyureas Bearing Furan Moieties and Their Self-Healing Properties." Macromolecules. (Context for Furan-Urea polymers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. sandermanpub.net [sandermanpub.net]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
Troubleshooting & Optimization
optimizing reaction conditions for furfural and urea condensation
Executive Summary & Reaction Mechanics
Welcome to the Technical Support Center. This guide addresses the acid-catalyzed condensation of furfural and urea.[1][2][3] For researchers in drug development and agrochemistry, the primary challenge in this reaction is selectivity control .
The reaction bifurcates into two distinct pathways based on your conditions:
-
Discrete Synthesis: Formation of crystalline Difurfurylidenetriurea (DFTU) , often used as a slow-release fertilizer or pharmaceutical intermediate.
-
Polymerization: Formation of Furfural-Urea Resins , often used as wood adhesives or binders (similar to phenol-formaldehyde).
The Critical Insight: Unlike simple aldehyde-amine condensations, this reaction is highly sensitive to phase homogeneity. Research indicates that heterogeneous phase reactions (solid urea suspended in liquid furfural/water) yield higher crystallinity and purity than homogeneous aqueous reactions [1].[4]
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition between discrete product formation and resinification.
Figure 1: Mechanistic pathway showing the divergence between crystalline DFTU synthesis and irreversible resinification.
Critical Process Parameters (CPP)
To achieve reproducible results, you must control the following variables. We have synthesized data from industrial patents and academic literature into the reference table below.
Table 1: Optimized Conditions for Target Products
| Parameter | Target: Crystalline DFTU [1] | Target: Urea-Furfural Resin [2] |
| Molar Ratio (Urea:Furfural) | 2:1 to 3:1 (Excess Urea is critical) | 1:1 to 1:2 (Excess Furfural promotes crosslinking) |
| Catalyst (pH) | Weak Acid (pH 3.0–4.5)(e.g., Acetic acid, dilute H₂SO₄) | Strong Acid / Alkaline Switch(e.g., NaOH then Acid cure) |
| Temperature | < 100°C (Reflux or lower) | 100°C – 130°C (Curing stage) |
| Phase | Heterogeneous (Solid Urea + Liquid Furfural) | Homogeneous (Aqueous solution) |
| Reaction Time | 2 – 4 Hours | Variable (Viscosity dependent) |
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: My product is turning into a dark, sticky tar instead of a white/yellow powder. Why?
Diagnosis: You are experiencing uncontrolled resinification (Humin formation) . Root Cause:
-
Acid Concentration too High: Strong acids (like concentrated HCl) catalyze the polymerization of furfural with itself or the urea adducts too rapidly, leading to dark "humins."
-
Temperature Overshoot: Temperatures above 110°C promote cross-linking.
-
Stoichiometry Error: If Furfural is in excess, it will polymerize.
Corrective Protocol:
-
Buffer the System: Switch from strong mineral acids to a buffered system (e.g., Acetic Acid/Acetate) to maintain pH ~4.
-
Increase Urea Loading: Ensure a strict 2:1 (Urea:Furfural) molar ratio. The excess urea "caps" the reaction, preventing the furan rings from polymerizing with each other.
-
Temperature Control: Maintain reaction temperature between 60°C and 85°C. Do not exceed 100°C until the product is isolated.
Q2: The yield is low, and the product seems soluble in the wash.
Diagnosis: Incomplete condensation or hydrolysis. Root Cause:
-
Reversibility: The condensation is an equilibrium reaction. In dilute aqueous solutions, hydrolysis (breaking back into urea and furfural) competes with formation.
-
Homogeneous Phase Issue: Reacting in a dilute solution often yields lower crystallinity and recovery rates.
Corrective Protocol:
-
Minimize Solvent: Use the Heterogeneous Method . Mix solid urea directly with furfural and a minimal amount of water (just enough to wet the catalyst).
-
Mechanism: As the reaction proceeds, the hydrophobic DFTU precipitates out, driving the equilibrium forward (Le Chatelier’s principle).
-
Workup: Wash the final solid with cold water or ethanol to remove unreacted furfural, but avoid hot water washing which may hydrolyze the product.
Q3: I need to scale up. Is the exotherm dangerous?
Diagnosis: Safety assessment for scale-up.[5] Analysis: Yes. The condensation is exothermic.
-
Risk: In a resin scenario (excess furfural + strong acid), the reaction can "run away," leading to rapid charring and toxic vapor release.
-
Control: Add the acid catalyst dropwise to the mixture of Urea/Furfural. Never add Furfural to a hot acidic solution.
Step-by-Step Optimized Protocol (DFTU Synthesis)
Based on heterogeneous phase methodology [1].
-
Preparation:
-
Weigh 12.0 g Urea (0.2 mol) and place in a round-bottom flask.
-
Add 9.6 g Furfural (0.1 mol). Note the 2:1 molar ratio.
-
Add 5 mL Water (minimal solvent).
-
-
Catalysis:
-
Add 0.5 mL of 1M HCl (or Glacial Acetic Acid for slower, safer crystallization).
-
Observation: The mixture will be a slurry (heterogeneous).
-
-
Reaction:
-
Heat to 85°C with vigorous stirring.
-
Maintain for 3 hours .
-
Visual Check: The mixture should transition from a slurry to a solid mass or thick paste. Color should be pale yellow/brown, not black.
-
-
Isolation:
-
Cool to room temperature.
-
Filter the solid precipitate.
-
Wash: Rinse 3x with cold water to remove unreacted urea. Rinse 1x with cold ethanol to remove unreacted furfural.
-
Dry: Vacuum dry at 60°C. Do not exceed 160°C as DFTU is stable but melts/decomposes >200°C [1].
-
Diagnostic Flowchart
Use this logic tree to diagnose your current batch status.
Figure 2: Diagnostic logic for troubleshooting common reaction artifacts.
References
-
Martínez-García, A., et al. (2004).[1] "The condensation of furfural with urea: reaction conditions and product characterization." Industrial Crops and Products, 19(2), 99-106.[1]
-
Zhang, J., & Chen, H. (2014).[6] "Characterization and Application of Urea-Formaldehyde-Furfural Co-condensed Resins as Wood Adhesives." BioResources, 9(4).
-
Kelly, P.A. (2010). "Furfural-urea resins and adhesives and their methods of production." U.S. Patent 7,781,521.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) The condensation of furfural with urea [academia.edu]
- 3. US7781521B2 - Furfural-urea resins and adhesives and their methods of production - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Characterization and application of urea-formaldehyde-furfural co-condensed resins as wood adhesives :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Synthesis of 1-(Furan-2-ylmethyl)urea
Welcome to the technical support center for the synthesis of 1-(Furan-2-ylmethyl)urea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
I. Overview of the Synthesis
The synthesis of 1-(Furan-2-ylmethyl)urea typically involves the reaction of furfurylamine with a source of isocyanic acid (HNCO). A common and straightforward method is the reaction of furfurylamine hydrochloride with an alkali metal cyanate, such as sodium or potassium cyanate, in an aqueous solution. Alternatively, heating furfurylamine with urea can also produce the desired product, as urea can thermally decompose to generate isocyanic acid and ammonia.
Primary Reaction Pathway
The intended reaction proceeds via the nucleophilic addition of the primary amine (furfurylamine) to isocyanic acid, which is either directly used or generated in situ.
// Reactants Furfurylamine [label="Furfurylamine"]; IsocyanicAcid [label="Isocyanic Acid\n(from NaCNO + H⁺ or Urea decomposition)"]; Product [label="1-(Furan-2-ylmethyl)urea"];
// Nodes for reaction reac [shape=none, label="+"]; arrow [shape=none, label="→"];
// Edges Furfurylamine -> reac [arrowhead=none]; reac -> IsocyanicAcid [arrowhead=none]; IsocyanicAcid -> arrow [arrowhead=none]; arrow -> Product; }
Figure 1: Primary synthetic route to 1-(Furan-2-ylmethyl)urea.II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: My yield is low, and I've isolated a significant amount of a higher molecular weight, insoluble white solid. What is it and how can I prevent its formation?
Answer:
This is a classic issue in urea synthesis and the likely culprit is the formation of the symmetrically disubstituted urea, N,N'-bis(furan-2-ylmethyl)urea .
-
Causality: This side product arises when a molecule of the isocyanate intermediate, furfuryl isocyanate (formed from furfurylamine and a phosgene equivalent, if used) or the desired product, 1-(Furan-2-ylmethyl)urea, reacts with another molecule of furfurylamine. This is more likely to occur if there is a localized excess of furfurylamine or if the isocyanic acid is not efficiently trapped by the primary amine. When heating urea with furfurylamine, the ammonia produced can also react with the product to regenerate isocyanic acid, which can then react with another furfurylamine molecule.
-
Confirmation: N,N'-bis(furan-2-ylmethyl)urea can be identified by its higher melting point and lower solubility compared to the monosubstituted product. Mass spectrometry will show a molecular ion corresponding to C11H12N2O3. ¹H NMR spectroscopy would show a characteristic symmetrical pattern for the furan and methylene protons.
-
Prevention and Solution:
-
Control Stoichiometry: Use a slight excess of the cyanate salt or urea relative to the furfurylamine to ensure the complete conversion of the amine.
-
Slow Addition: If using a reactive isocyanate source, add it slowly to a solution of furfurylamine to avoid localized high concentrations. When using cyanate, ensure it is well-dissolved and the mixture is stirred efficiently.
-
pH Control: When using an amine salt and a cyanate, maintaining a slightly acidic to neutral pH (around 4-7) is crucial.[1] This ensures the presence of both the free amine for reaction and sufficient protonation to generate isocyanic acid from the cyanate.
-
// Reactants and Intermediates Product [label="1-(Furan-2-ylmethyl)urea"]; Furfurylamine [label="Furfurylamine"]; SideProduct [label="N,N'-bis(furan-2-ylmethyl)urea"]; Ammonia [label="- NH₃"];
// Nodes for reaction reac [shape=none, label="+"]; arrow [shape=none, label="→"];
// Edges Product -> reac [arrowhead=none]; reac -> Furfurylamine [arrowhead=none]; Furfurylamine -> arrow [arrowhead=none]; arrow -> SideProduct; SideProduct -> Ammonia [style=dotted, arrowhead=none]; }
Figure 2: Formation of the disubstituted urea byproduct.Question 2: My final product is discolored (yellow to brown), and purification by recrystallization is difficult. What causes the color and how can I obtain a pure, white product?
Answer:
Discoloration in this synthesis often points to two potential issues: instability of the furan ring and/or polymerization of the starting material or product.
-
Causality:
-
Furan Ring Degradation: The furan ring is notoriously sensitive to acidic conditions, which can catalyze ring-opening reactions to form highly colored, unsaturated carbonyl compounds.[2][3] This is particularly problematic if strong acids are used to generate isocyanic acid from cyanate salts without proper buffering.
-
Furfurylamine Polymerization: Furfurylamine itself can undergo polymerization, especially when heated or exposed to acidic conditions, forming dark, resinous materials.[4] Impurities in the starting furfurylamine can also initiate polymerization.
-
-
Confirmation:
-
UV-Vis Spectroscopy: The presence of colored impurities can be confirmed by UV-Vis spectroscopy, which would show absorption at longer wavelengths.
-
NMR Spectroscopy: Broad, unresolved signals in the baseline of the ¹H NMR spectrum are indicative of polymeric material.
-
-
Prevention and Solution:
-
Purity of Starting Materials: Ensure the furfurylamine is freshly distilled or of high purity to remove any acidic impurities or polymeric material.
-
pH Control: Maintain the reaction pH between 4 and 8. The stability of urea in solution is also pH-dependent, with the lowest degradation observed around pH 6.[1]
-
Temperature Control: Avoid excessive heating. When using urea as the isocyanic acid source, the reaction temperature should be carefully controlled to be just above the melting point of urea (~133°C) to minimize thermal decomposition and side reactions.[5][6]
-
Purification:
-
Activated Carbon: Treatment of the crude product solution with activated carbon can help remove colored impurities before recrystallization.
-
Recrystallization: Use an appropriate solvent system for recrystallization. Methanol or ethanol-water mixtures are often effective.
-
Ion-Exchange Resins: For persistent ionic impurities, passing a solution of the product through a mixed-bed ion-exchange resin can be beneficial.[7]
-
-
Furan [label="{1-(Furan-2-ylmethyl)urea | (Furan Moiety)}"]; Protonation [label="{Protonated Furan Intermediate}"]; RingOpening [label="{Ring-Opened Intermediates | (e.g., 4-hydroxy-2-butenal derivatives)}"]; Polymerization [label="{Colored Polymeric Byproducts}"];
// Edges Furan -> Protonation [label=" H⁺ (Acid)"]; Protonation -> RingOpening [label=" H₂O"]; RingOpening -> Polymerization [label=" Condensation"]; }
Figure 3: Simplified pathway of furan degradation leading to colored impurities.Question 3: I have an impurity with a molecular weight that is 60 units higher than my product. What could this be?
Answer:
This impurity is likely 1-(Furan-2-ylmethyl)biuret .
-
Causality: Biuret formation is a well-known side reaction in processes involving urea at elevated temperatures.[4][5][8] Urea decomposes into isocyanic acid and ammonia. The isocyanic acid can then react with a molecule of the desired product, 1-(Furan-2-ylmethyl)urea, to form the biuret derivative. This is more prevalent when using molten urea as the reagent.
-
Confirmation: This byproduct can be identified by mass spectrometry, which will show a molecular ion 60 atomic mass units higher than the product. Its chromatographic behavior will also differ from the desired product.
-
Prevention and Solution:
-
Lower Reaction Temperature: If using urea as the isocyanic acid source, maintain the temperature as low as possible to minimize the rate of biuret formation.
-
Shorter Reaction Time: Extended heating will increase the amount of biuret. Monitor the reaction progress (e.g., by TLC or HPLC) and stop the reaction once the starting material is consumed.
-
Use of Cyanate Salts: The reaction of furfurylamine with a cyanate salt at lower temperatures is less prone to biuret formation.
-
Purification: Biuret impurities can often be removed by careful recrystallization, as their solubility properties differ from the desired urea.[9] Washing the crude solid with an aqueous urea solution has also been reported to selectively remove biuret.[9]
-
// Reactants and Intermediates Product [label="1-(Furan-2-ylmethyl)urea"]; IsocyanicAcid [label="Isocyanic Acid\n(from Urea decomposition)"]; SideProduct [label="1-(Furan-2-ylmethyl)biuret"];
// Nodes for reaction reac [shape=none, label="+"]; arrow [shape=none, label="→"];
// Edges Product -> reac [arrowhead=none]; reac -> IsocyanicAcid [arrowhead=none]; IsocyanicAcid -> arrow [arrowhead=none]; arrow -> SideProduct; }
Figure 4: Formation of the biuret side product.III. Frequently Asked Questions (FAQs)
Q1: What is the best method for monitoring the reaction progress?
A1: Thin-layer chromatography (TLC) is a simple and effective method. Use a solvent system such as ethyl acetate/hexane or dichloromethane/methanol. The product, being more polar than furfurylamine, will have a lower Rf value. Staining with ninhydrin can visualize the remaining furfurylamine (a primary amine). HPLC is a more quantitative method for tracking the disappearance of starting material and the appearance of the product and byproducts.
Q2: My reaction seems to have stalled. What could be the reason?
A2: If using a cyanate salt, ensure the pH is appropriate for the generation of isocyanic acid. If the solution is too basic, the cyanate will not be protonated. If it is too acidic, the furfurylamine will be fully protonated and non-nucleophilic. A pH between 4 and 7 is generally optimal.[1] If heating urea, ensure the temperature is high enough for its decomposition to isocyanic acid (above 133°C).
Q3: Can I use furfurylamine free base directly instead of the hydrochloride salt?
A3: Yes, you can use the free base. If you are reacting it with a cyanate salt, you will need to add an acid to generate the isocyanic acid in situ. A common procedure involves dissolving the amine and cyanate in water and then adding an acid like dilute HCl or acetic acid.
Q4: What are the recommended storage conditions for 1-(Furan-2-ylmethyl)urea?
A4: The compound should be stored in a cool, dry, and dark place in a well-sealed container to protect it from moisture and light. Given the potential for furan ring instability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.
IV. Summary of Key Parameters and Byproducts
| Parameter | Recommended Condition | Rationale | Potential Side Reaction if Deviated |
| Purity of Furfurylamine | High purity, freshly distilled | Avoids acidic impurities and polymers that can catalyze side reactions. | Polymerization, discoloration. |
| pH (for cyanate method) | 4 - 7 | Balances amine nucleophilicity and isocyanic acid formation; enhances furan ring stability.[1] | Low yield, furan ring opening. |
| Temperature | As low as feasible for the reaction to proceed | Minimizes thermal decomposition and side reactions like biuret formation. | Biuret formation, polymerization, discoloration. |
| Stoichiometry | Slight excess of cyanate or urea | Drives the reaction to completion and minimizes unreacted amine. | Formation of N,N'-bis(furan-2-ylmethyl)urea. |
| Reaction Time | Monitor to completion | Avoids prolonged heating which can lead to byproduct formation. | Increased biuret and polymer formation. |
V. Analytical Protocols
Protocol 1: ¹H NMR for Purity Assessment
-
Sample Preparation: Dissolve a small amount of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Product: Look for the characteristic signals of the furan ring protons, the methylene (-CH₂-) protons adjacent to the furan ring and the nitrogen, and the NH and NH₂ protons of the urea moiety.
-
Impurities:
-
N,N'-bis(furan-2-ylmethyl)urea: A symmetrical pattern of signals.
-
Polymeric material: Broad, unresolved humps in the baseline.
-
Solvent: Residual solvent peaks.
-
-
Protocol 2: HPLC for Quantitative Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength where the furan ring absorbs (e.g., 220 nm).
-
Analysis: The retention times of the starting material, product, and byproducts will differ, allowing for their separation and quantification.
VI. References
-
Liang, C., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 574-580.
-
Mamman, A. S., Lee, J. M., & Kim, Y. C. (2008). Furfural: Hemicellulose/xylose derived biochemical. Biofuels, Bioproducts and Biorefining, 2(5), 438-454.
-
Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., & Batey, R. A. (2022). The reaction of the HCl or trifluoroacetic acid salts of primary amines with carbonyldiimidazole provides monosubstituted carbamoylimidazoles without the formation of symmetrical urea side products. The Journal of Organic Chemistry, 87(17), 11329-11349.
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195.
-
Exxon Research & Engineering Co. (1982). Method of ion exchange zeolites (U.S. Patent No. 4,346,067). U.S. Patent and Trademark Office.
-
Michelitsch, W. (1953). Purification of urea (U.S. Patent No. 2,663,731). U.S. Patent and Trademark Office.
-
Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst.
-
Kim, D. H., et al. (2012). Catalytic conversion of urea to biuret: A catalyst screening study. Korean Journal of Chemical Engineering, 29(12), 1731-1735.
-
Risso Chemical. (2021). Causes of Biuret in Urea Manufacturing & Control Methods.
-
Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142.
-
Scribd. (n.d.). Biuret Formation and Its Impact On Process.
Sources
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. kiche.or.kr [kiche.or.kr]
- 5. sciencemadness.org [sciencemadness.org]
- 6. scribd.com [scribd.com]
- 7. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 8. risso-chemical.com [risso-chemical.com]
- 9. US2663731A - Purification of urea - Google Patents [patents.google.com]
Technical Support Center: 1-(Furan-2-ylmethyl)urea Purification
Case Reference: CAS 5962-13-0 | Topic: Purification & Stability Troubleshooting Support Tier: Level 3 (Senior Application Scientist)
Triage: Common Critical Issues
Welcome to the technical support hub for 1-(Furan-2-ylmethyl)urea (also known as Furfurylurea). This molecule combines the high polarity of a urea linkage with the acid-sensitivity of a furan ring, creating a "perfect storm" for purification failures. Below are the most frequent SOS calls we receive, addressed with immediate corrective actions.
Q1: "My reaction mixture turned into a black/dark brown tar during workup. Is it recoverable?"
Diagnosis: Acid-Catalyzed Furan Polymerization.
The Cause: You likely exposed the mixture to a strong acid (pH < 3) during the workup (e.g., 1M HCl wash to remove unreacted amines). The furan ring is highly electron-rich; protons attack the ring oxygen or the
-
Immediate Action: If the product is still in solution but darkening, neutralize immediately with saturated
or triethylamine. -
Prevention: Avoid acidic washes. If you must remove unreacted furfurylamine, use chemoselective scavenging resins (e.g., aldehyde-functionalized silica) or rely on the differential solubility of the urea product in cold ethanol.
Q2: "I cannot get the product to crystallize; it keeps 'oiling out' at the bottom of the flask."
Diagnosis: Solvent Entrapment & Impurity H-Bonding. The Cause: Urea derivatives form strong intermolecular hydrogen bonding networks. If impurities (like unreacted starting urea) are present, they disrupt the crystal lattice, causing the product to separate as a super-cooled liquid (oil) rather than a solid. The Fix:
-
The "Seeding" Protocol: Dissolve the oil in the minimum amount of hot Ethanol (EtOH). Let it cool to room temperature. If it oils out again, scratch the inner glass surface vigorously with a glass rod to create nucleation sites.
-
Solvent Switch: Switch to a DCM/Hexane system. Dissolve in minimal DCM, then add Hexane dropwise until cloudy. The lower polarity often forces the urea out as a solid rather than an oil.
Purification Protocols
Method A: Recrystallization (Preferred)
Best for: Removing inorganic salts and starting urea.
The high polarity of the urea moiety makes 1-(Furan-2-ylmethyl)urea ideal for recrystallization from polar solvents, but the furan ring limits thermal exposure time.
Optimized Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in a flask. Add hot Ethanol (60°C) dropwise. Note: Do not boil excessively; prolonged heat can degrade the furan.
-
Filtration: If there are insoluble particles (likely polymerized furan or inorganic salts), filter the hot solution through a pre-warmed glass frit.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not place directly in ice, as this traps impurities.[1]
-
Collection: Filter the white needles/plates. Wash with cold Ethanol (
). -
Drying: Vacuum dry at 40°C max . Higher temperatures may cause sublimation or degradation.
Method B: Flash Column Chromatography
Best for: Separating the product from unreacted furfurylamine.
Stationary Phase: Silica Gel (Neutralized). Acidic silica can degrade the product. Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).
| Gradient Step | Solvent Ratio (DCM:MeOH) | Purpose |
| Equilibration | 100 : 0 | Column conditioning. |
| Loading | 99 : 1 | Load sample (dissolved in minimal DCM/MeOH). |
| Elution 1 | 98 : 2 | Elutes non-polar impurities (bis-furans). |
| Elution 2 | 95 : 5 | Target Product Elution Range. |
| Wash | 90 : 10 | Flushes polar byproducts (urea oligomers). |
Technical Tip: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica gel's acidic sites, preventing on-column furan degradation and reducing peak tailing caused by the urea-silanol interaction.
Visualizing the Challenge
Figure 1: Purification Decision Tree
Use this logic flow to select the correct purification method based on your crude material's state.
Caption: Decision matrix for selecting between recrystallization and chromatography based on the physical state of the crude isolate.
Stability & Storage Mechanisms
Understanding why the molecule degrades is key to preserving your purified sample.
The Degradation Pathway
The furan ring is an enol ether analog. In the presence of acid (
Caption: Acid-catalyzed degradation mechanism. The furan ring opens to form reactive dicarbonyls, which rapidly polymerize.
Storage Protocol:
-
Container: Amber glass vial (protects from photo-oxidation).
-
Atmosphere: Argon or Nitrogen flush (prevents moisture ingress).
-
Temperature:
is sufficient; for long-term (>6 months).
Analytical Verification (QC)
Before releasing the batch for biological testing, verify purity using these specific markers.
| Method | Key Marker | What to Look For (Troubleshooting) |
| 1H NMR (DMSO-d6) | Furan Protons: You must see 3 distinct signals for the furan ring. If these are broadened or missing, polymerization has occurred. | |
| 1H NMR (DMSO-d6) | Methylene ( | |
| HPLC (UV 254nm) | Main Peak | Purity > 98%. If you see a broad "hump" under the baseline, this indicates oligomeric furan impurities. |
| Melting Point | Sharp Range | Target: ~135-140°C (Derivative dependent). A range >2°C indicates wet solvent or urea contamination. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general urea and furan purification techniques).
-
Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry. (Foundational text on furan acid-sensitivity and polymerization mechanisms).
-
Santa Cruz Biotechnology. (n.d.). Furan-2-ylmethyl-urea (CAS 5962-13-0) Product Data. (Verification of CAS and general handling).
-
PubChem. (n.d.). Compound Summary for CID 278280: 1-(Furan-2-ylmethyl)urea.[2][3][4] National Library of Medicine.
Sources
Technical Support Center: Synthesis of 1-(Furan-2-ylmethyl)urea
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Furan-2-ylmethyl)urea. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) with a focus on the critical role of temperature in achieving high yield and purity. The protocols and advice herein are grounded in established principles of urea synthesis and thermal chemistry to ensure scientific integrity and practical utility.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the synthesis of 1-(Furan-2-ylmethyl)urea, with a focus on temperature-related causes and solutions.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for 1-(Furan-2-ylmethyl)urea synthesis.
| Observed Problem | Potential Temperature-Related Cause | Suggested Corrective Actions & Rationale |
| Low or No Product Yield | 1. Reaction Temperature is Too Low: The activation energy for the reaction between furfurylamine and the cyanate/isocyanate is not being met, leading to a very slow or negligible reaction rate. | Action: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable technique like TLC or LC-MS. Rationale: Increasing thermal energy will increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. A reaction of a primary amine with an isocyanate is often feasible at room temperature, but heating can be necessary, especially with less reactive starting materials[1]. |
| 2. Thermal Decomposition of Urea (if used as starting material): If the synthesis is attempted by heating furfurylamine with urea at very high temperatures, the urea may decompose before reacting with the amine. | Action: Ensure the reaction temperature stays below the decomposition temperature of urea (significant decomposition starts around 160-180°C)[2]. Rationale: Urea thermally decomposes to isocyanic acid and ammonia. While the in-situ generated isocyanic acid is the desired reactant, excessive temperatures can lead to further reactions and the formation of byproducts such as biuret and cyanuric acid, consuming the urea and reducing the yield of the desired product[2][3]. | |
| Product Discoloration (Yellow to Brown) | 1. High Reaction Temperature: Elevated temperatures can lead to the degradation of the furan ring in furfurylamine or the final product. | Action: Lower the reaction temperature. If the reaction is slow at lower temperatures, consider extending the reaction time. Rationale: Furan derivatives can be susceptible to polymerization and degradation at high temperatures, often resulting in colored byproducts. While the furan ring itself is quite stable, the presence of the aminomethyl group may increase its sensitivity. |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | 1. Formation of Biuret and Allophanate Side Products: This is particularly relevant if using an isocyanate-based synthesis at temperatures above 100°C. | Action: Maintain the reaction temperature below 100°C. Rationale: The desired 1-(Furan-2-ylmethyl)urea product can react with another molecule of isocyanate at elevated temperatures to form an allophanate. Similarly, if urea is used as a starting material and decomposes, the resulting isocyanic acid can react with the product to form a biuret-like structure[4]. |
| 2. Formation of Symmetric Di-substituted Urea: If the reaction is not controlled properly, the isocyanate can react with itself or other amine impurities. | Action: Control the rate of addition of the isocyanate to the furfurylamine solution, and ensure the reaction temperature is not excessively high. Rationale: A slow addition of the isocyanate ensures it reacts preferentially with the more abundant furfurylamine, minimizing self-reaction. Lower temperatures can also help to control the reaction selectivity[5]. | |
| Reaction Appears Stalled (Incomplete Conversion) | 1. Insufficient Thermal Energy: Similar to low yield, the reaction may have a higher activation energy than anticipated, requiring more heat to proceed to completion. | Action: Gently warm the reaction mixture (e.g., to 40-60°C) and monitor for progress. Rationale: A modest increase in temperature can often provide the necessary energy to overcome the activation barrier without inducing significant side reactions. A synthesis of a related, more complex furan-containing urea was successfully carried out at 60°C[6]. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 1-(Furan-2-ylmethyl)urea?
A1: The optimal temperature is highly dependent on the chosen synthetic route.
-
From Furfurylamine and an Isocyanate: This reaction is often exothermic and can typically be run at room temperature (20-25°C)[1]. If the reaction is sluggish, gentle heating to 40-60°C may be beneficial.
-
From Furfurylamine and Potassium Cyanate (in situ isocyanate generation): This reaction generally requires acidic conditions and moderate heating, often in the range of 50-70°C, to facilitate the formation of isocyanic acid which then reacts with the amine[7].
It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal temperature for your specific conditions.
Q2: How does exceeding the optimal temperature affect the product's purity and yield?
A2: Exceeding the optimal temperature can have several detrimental effects:
-
Decreased Yield: At higher temperatures, side reactions become more prevalent. For instance, if using an isocyanate, it can react with the newly formed urea product to create allophanates, which are undesired byproducts[4]. If using urea as a starting material, it can decompose into biuret and other compounds above 160°C, reducing the amount of reactant available to form the desired product[2].
-
Reduced Purity: The formation of colored byproducts due to the thermal degradation of the furan moiety can occur at elevated temperatures. The furan ring itself is thermally stable to very high temperatures, but the overall molecule's stability is lower[8]. Furfurylamine has a boiling point of 145-146°C and can decompose at higher temperatures[5].
-
Formation of Symmetric Ureas: High temperatures can sometimes lead to less selective reactions, potentially increasing the formation of undesired symmetrically substituted ureas[5].
Q3: Can I run the reaction at a lower temperature for a longer time?
A3: Yes, this is often a prudent strategy, particularly if you are observing impurity formation at higher temperatures. Many organic reactions, including urea synthesis, follow the general principle that a lower temperature for a longer duration can lead to a cleaner reaction profile with fewer side products. The trade-off is a longer reaction time to achieve a comparable yield.
Q4: What are the signs of thermal decomposition during the synthesis?
A4: Key indicators of thermal decomposition include:
-
A noticeable darkening of the reaction mixture (from colorless/pale yellow to dark yellow, brown, or black).
-
The appearance of insoluble materials or tars.
-
The evolution of gas (e.g., ammonia from urea decomposition).
-
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram that increase in intensity with prolonged heating.
Q5: How does the thermal stability of the starting materials, furfurylamine and urea, influence the reaction conditions?
A5: The thermal stability of the reactants defines the upper limit of the reaction temperature.
-
Furfurylamine: While stable under standard conditions, it should be kept away from excessive heat and open flames. Its boiling point is approximately 145-146°C, and decomposition can occur at or above this temperature[5][9]. Therefore, reaction temperatures should ideally be kept well below this point.
-
Urea: Urea begins to slowly decompose around 160-180°C to form byproducts like biuret and cyanuric acid[2]. If using urea as a reactant, the temperature must be carefully controlled to remain below this threshold to avoid significant loss of your starting material and contamination of the product.
III. Experimental Protocols
The following is a representative protocol for the synthesis of 1-(Furan-2-ylmethyl)urea from furfurylamine and potassium cyanate. This protocol is based on general procedures for urea synthesis from primary amines and should be optimized for your specific laboratory conditions.
Protocol: Synthesis of 1-(Furan-2-ylmethyl)urea
Diagram: Synthetic Workflow
Caption: A representative workflow for the synthesis of 1-(Furan-2-ylmethyl)urea.
Materials:
-
Furfurylamine
-
Hydrochloric Acid (HCl), concentrated
-
Potassium Cyanate (KOCN)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Preparation of Furfurylamine Hydrochloride: In a well-ventilated fume hood, slowly add an equimolar amount of concentrated HCl to a solution of furfurylamine in a minimal amount of water, while cooling in an ice bath. The hydrochloride salt may precipitate.
-
Reaction Setup: To a solution of furfurylamine hydrochloride (1 equivalent) in water, add a solution of potassium cyanate (1.1 equivalents) in water.
-
Heating and Monitoring: Heat the reaction mixture to 60-70°C with stirring. The progress of the reaction should be monitored by TLC or LC-MS until the starting amine is consumed.
-
Product Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 1-(Furan-2-ylmethyl)urea.
Rationale for Temperature Choice: A temperature of 60-70°C is chosen as a starting point. This is based on the successful synthesis of a related furan-containing urea at 60°C and the general requirement for moderate heating in urea synthesis from amines and cyanates to promote the formation of the reactive isocyanic acid intermediate[6][7]. This temperature range is also well below the decomposition points of the starting materials and the likely product.
IV. References
-
Google Patents. (n.d.). Process for controlling the temperature during urea synthesis. Retrieved from
-
Orie, J. A., et al. (2018). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. Journal of the Chemical Society of Nigeria, 43(3), 375-780.
-
ResearchGate. (2025). Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). Retrieved from [Link]
-
PMC. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible reaction path for the formation of furfurylamine under the.... Retrieved from [Link]
-
Riyoniz. (2025). Ammonium Cyanate to Urea Reaction Explained : A Comprehensive Overview. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Quora. (2023). How is urea produced from ammonium cyanate? What is the equation?. Retrieved from [Link]
-
Google Patents. (n.d.). Method of preparing ammonium cyanate. Retrieved from
-
ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Retrieved from [Link]
-
Springer Nature. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Retrieved from [Link]
-
PMC. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
SCIRP. (n.d.). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Retrieved from [Link]
-
ACS Publications. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]
-
JoVE. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Retrieved from [Link]
-
Semantic Scholar. (2021). Kinetic modeling and simulation of high-temperature by-product formation from urea decomposition. Retrieved from [Link]
-
Loba Chemie. (2016). FURFURYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea - Google Patents [patents.google.com]
- 7. riyoniz.com [riyoniz.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions - Google Patents [patents.google.com]
choosing the right solvent for 1-(Furan-2-ylmethyl)urea synthesis
Technical Support Center: Synthesis of 1-(Furan-2-ylmethyl)urea
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the technical support center for the synthesis of 1-(Furan-2-ylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of solvent selection for this synthesis, ensuring optimal reaction outcomes and simplifying downstream processing. We will delve into the causality behind experimental choices, provide troubleshooting solutions for common issues, and present detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a solvent for the synthesis of 1-(Furan-2-ylmethyl)urea?
The selection of an appropriate solvent is paramount for the successful synthesis of 1-(Furan-2-ylmethyl)urea. The ideal solvent should not be viewed as merely an inert medium, but as an active participant that influences reaction rate, yield, and purity. The key factors to consider are:
-
Solubility of Reactants: Both furfurylamine and the urea-forming reagent (e.g., isocyanate, carbamate, or urea itself) must be sufficiently soluble in the chosen solvent at the desired reaction temperature. Furfurylamine is miscible with water and soluble in ethanol and ether[1]. The solubility of urea and its derivatives can vary significantly, with some having poor aqueous solubility.[2][3]
-
Reaction Pathway and Mechanism: The synthesis of ureas from amines can proceed through several pathways, most commonly involving a reactive intermediate like an isocyanate.[2][4] The solvent can stabilize or destabilize intermediates and transition states, directly impacting the reaction rate. For instance, polar aprotic solvents can accelerate reactions involving charged intermediates.
-
Reaction Temperature and Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. Some urea syntheses require heating to proceed at a reasonable rate. For example, the reaction of furfural with urea in ethanol is often conducted under reflux.[5][6]
-
Reactivity with Reagents: The solvent must be inert under the reaction conditions. Protic solvents like water or alcohols can react with highly electrophilic reagents such as isocyanates or phosgene equivalents, leading to unwanted byproducts.
-
Downstream Processing and Product Isolation: The ease of solvent removal and product purification should be a key consideration. A solvent that allows for direct crystallization of the product upon cooling is highly desirable as it simplifies the workup procedure.
Q2: What is the likely reaction mechanism, and how does the solvent influence it?
The most direct and common method for synthesizing an unsymmetrical urea like 1-(Furan-2-ylmethyl)urea involves the reaction of furfurylamine with an isocyanate precursor. The generally accepted mechanism is a nucleophilic addition of the amine to the carbonyl group of the isocyanate.
Caption: Reaction mechanism and solvent influence.
Solvent's Role in the Mechanism:
-
Polar Aprotic Solvents (e.g., DMF, THF, DCM): These are often excellent choices for reactions involving isocyanates.[4] They can solvate the transition state, potentially increasing the reaction rate, without deactivating the amine nucleophile through hydrogen bonding.
-
Protic Solvents (e.g., Ethanol, Water): While furfurylamine is soluble in these solvents, they can be problematic. They can compete with furfurylamine in reacting with the isocyanate, forming carbamates as byproducts. However, in syntheses starting from furfural and urea, protic solvents like ethanol or water are commonly used, often with heating.[5][7][8][9]
Q3: Which solvents are commonly used for urea synthesis, and what are their pros and cons?
The choice of solvent depends heavily on the specific reagents used. Below is a summary of common solvents for urea synthesis.
| Solvent Category | Examples | Boiling Point (°C) | Pros | Cons |
| Polar Aprotic | DMF, THF, Acetonitrile, DCM | 153, 66, 82, 40 | Generally inert to reagents, good solvating power for a range of reactants, often used for isocyanate-based routes.[4] | Higher boiling points can make removal difficult; potential for side reactions at high temperatures. |
| Polar Protic | Water, Ethanol, Methanol | 100, 78, 65 | Good solubility for starting materials like furfurylamine and urea, environmentally benign.[1] Often used in furfural-urea condensations.[5][7][10] | Can react with sensitive electrophiles (e.g., isocyanates); can complicate product isolation due to high solubility. |
| Non-Polar Aprotic | Toluene, Hexane | 111, 69 | Useful for reactions where water must be excluded; can facilitate product precipitation. | Poor solubility for polar reactants like urea. |
| Solvent-Free | Neat Reaction | N/A | High atom economy, reduced waste, can be faster due to high concentration. | Requires thermally stable reactants; can lead to a solid mass that is difficult to stir; potential for runaway reactions. |
Troubleshooting Guide
Q4: My reaction yield is low. Could the solvent be the problem?
Yes, the solvent is a frequent culprit for low yields. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for low yield.
-
Check Solubility: Visually inspect the reaction mixture. If starting materials are not fully dissolved, the reaction is likely diffusion-limited. Consider a solvent with higher polarity or a co-solvent system.
-
Assess Side Reactions: If using a protic solvent with an isocyanate, you are likely forming carbamate byproducts. Analyze your crude product by LC-MS or NMR to identify these impurities. Switching to an aprotic solvent like THF or acetonitrile is advisable.
-
Consider Product Solubility: The desired 1-(Furan-2-ylmethyl)urea may be insoluble in the reaction solvent and precipitate out, coating the surface of the unreacted starting material and preventing the reaction from going to completion. If this occurs, switch to a solvent in which the product is more soluble.
Q5: I'm observing significant side product formation, particularly symmetrical urea. How can solvent choice help?
The formation of symmetrical urea (e.g., 1,3-bis(furan-2-ylmethyl)urea) is a common issue, especially when using phosgene equivalents like carbonyldiimidazole (CDI).[4] This happens when the amine reacts with the activated intermediate before the second, different amine can be added.
Solvent-Based Mitigation Strategy:
-
Order of Addition and Solvent: When using reagents like CDI, the order of addition is critical. The reaction of an amine with CDI can sometimes lead to the formation of symmetrical urea byproducts.[11] Using a solvent system where the activated intermediate has limited stability or where the desired nucleophilic attack is favored can help.
-
Temperature Control: Running the reaction at a lower temperature can often slow down the rate of symmetrical urea formation relative to the desired reaction. Choose a solvent with a suitable freezing point that allows for cooling.
Q6: My product is difficult to purify. How can the choice of solvent simplify workup?
A well-chosen solvent can make the difference between a simple filtration and a multi-day chromatographic purification.
-
Reactive Quenching: If your reaction uses an excess of a reactive reagent like an isocyanate, the workup will require quenching. Using a solvent in which a quenching agent (like a primary or secondary amine) is soluble is important.
-
Crystallization-Friendly Solvents: Ideally, the product should have high solubility in the chosen solvent at reflux temperature but low solubility at room temperature or below. This allows for simple cooling crystallization, which is a highly effective purification method. Toluene and ethanol are often good candidates for this.
-
Liquid-Liquid Extraction: If an extraction is necessary, choose a solvent that is immiscible with the extraction solvent (commonly water). For example, if you use DMF, it will be miscible with water, complicating the extraction. In such cases, solvents like DCM or ethyl acetate are preferable.
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All experiments should be conducted with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Synthesis in a Polar Aprotic Solvent (THF)
This method is suitable for the reaction of furfurylamine with an isocyanate, minimizing side reactions with the solvent.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add furfurylamine (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the amine completely (approx. 5-10 mL per gram of amine).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of the isocyanate (1.05 eq) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: If the product precipitates, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis from Furfural and Urea in a Protic Solvent (Ethanol)
This protocol is based on literature procedures for related furan-urea compounds and involves a condensation reaction.[5][12]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine furfural (1.0 eq) and urea (2.0 eq).
-
Solvent Addition: Add ethanol to the flask (approx. 10 mL per gram of furfural).
-
Acid Catalyst: Add a few drops of a mild acid catalyst, such as glacial acetic acid.[12]
-
Heating: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[7][8]
References
-
Synthesis of 1, 1-bis(2-carbamoylguanidino)furan-2-ylmethane. (2020). ResearchGate. Available at: [Link]
-
Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015). Applied Catalysis A: General. Available at: [Link]
- Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House.
- Process for producing furfurylamine and/or tetrahydrofurfurylamine. (1986). Google Patents.
-
Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. (2020). SCIRP. Available at: [Link]
-
Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. (2021). ResearchGate. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PMC. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
-
Urea Formation - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. (2020). SCIRP. Available at: [Link]
-
Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. (2020). ResearchGate. Available at: [Link]
-
The condensation of furfural with urea. (2009). ResearchGate. Available at: [Link]
-
Furfurylamine. Wikipedia. Available at: [Link]
-
Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. (2013). Hindawi. Available at: [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. Available at: [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural. (2023). RSC Publishing. Available at: [Link]
-
Furfurylamine. (2024). LookChem. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Catalyst Selection for Efficient Urea Formation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Catalyst Selection in Efficient Urea Formation. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to navigate the complexities of urea synthesis in a research environment. Whether you are working with traditional thermal methods or exploring novel electrocatalytic and photocatalytic pathways, this resource will help you optimize your catalyst choice and experimental design for maximum efficiency and yield.
Introduction: The Critical Role of the Catalyst in Urea Synthesis
Urea ((NH₂)₂CO) synthesis, a cornerstone of the chemical and pharmaceutical industries, hinges on the efficacy of the chosen catalyst. Industrially, the Bosch-Meiser process, which reacts ammonia (NH₃) and carbon dioxide (CO₂) under high temperature and pressure, has been the mainstay.[1] However, the energy-intensive nature of this process has spurred research into more sustainable alternatives, such as electrocatalytic and photocatalytic methods that operate under ambient conditions.[2][3] In all approaches, the catalyst is the linchpin, dictating reaction rates, selectivity, and overall efficiency.
The fundamental challenge in urea synthesis is the formation of the C-N bond.[4] A successful catalyst must efficiently activate the carbon and nitrogen sources and facilitate their coupling while minimizing side reactions.[5][6] This guide will delve into the nuances of catalyst selection and provide actionable solutions to common experimental hurdles.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Urea Yield
Q: My reaction has produced very little or no urea. What are the likely causes and how can I troubleshoot this?
A: Low urea yield is a frequent challenge that can stem from several factors, ranging from catalyst activity to reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:
Step 1: Catalyst Integrity and Activity Verification
-
Catalyst Deactivation: Catalysts can lose activity over time through several mechanisms.[7]
-
Poisoning: This occurs when impurities in the reactants or solvent strongly adsorb to the active sites, blocking them.[8] Common poisons in ammonia-based synthesis include sulfur, phosphorus, arsenic, and chlorine compounds.[9] In electrocatalytic systems, impurities in the electrolyte can also act as poisons. Ensure the purity of your CO₂, ammonia, nitrogen source (e.g., nitrate, nitrite), and solvents.
-
Sintering: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[10] This is particularly relevant for heterogeneous catalysts in high-temperature thermal synthesis. Characterize your catalyst's morphology (e.g., via SEM or TEM) before and after the reaction to check for changes in particle size.
-
Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[10] This is more common in reactions involving organic substrates or impurities.
-
-
Catalyst Characterization: Before the reaction, ensure your catalyst has the desired properties. Techniques like X-ray Diffraction (XRD) can confirm the crystalline structure, while Brunauer-Emmett-Teller (BET) analysis can determine the surface area. For electrocatalysts, cyclic voltammetry can provide insights into their electrochemical activity.[11]
Step 2: Optimizing Reaction Parameters
The efficiency of urea synthesis is highly sensitive to reaction conditions.[12]
-
Temperature: In thermal synthesis, there is an optimal temperature range. Too low, and the reaction kinetics are slow; too high, and catalyst sintering or decomposition of reactants/products can occur.[13] The equilibrium of the reaction also shifts with temperature.[12]
-
Pressure: For gas-phase reactions (e.g., CO₂ and NH₃), pressure is a critical parameter. Higher pressure generally favors urea formation by increasing the concentration of reactants.[14]
-
Reactant Ratio: The molar ratio of nitrogen source to carbon source can significantly impact the yield.[15] An excess of one reactant may be necessary to drive the equilibrium towards product formation.
-
Solvent/Electrolyte: In liquid-phase and electrochemical systems, the choice of solvent or electrolyte is crucial. It affects the solubility of reactants and the stability of the catalyst.[3] For electrocatalysis, the electrolyte composition can influence charge transfer and product selectivity.[3]
Step 3: Investigating the Reaction Mechanism
A fundamental understanding of the reaction pathway can help identify bottlenecks. The C-N coupling step is often the rate-determining step.[16] Your chosen catalyst may be efficient at activating one reactant but not the other, or it may not effectively facilitate the coupling of intermediates. Consider catalysts with dual active sites or heterostructures that can synergistically promote different steps of the reaction.[17]
Issue 2: Poor Selectivity and Formation of Byproducts
Q: My reaction is producing significant amounts of byproducts, such as ammonia, hydrogen, or formamides, instead of urea. How can I improve selectivity?
A: Poor selectivity is a common problem, especially in electrocatalytic and photocatalytic systems where multiple reaction pathways can compete.[3]
Step 1: Catalyst Design and Modification
-
Active Site Engineering: The nature of the catalyst's active sites plays a pivotal role in determining selectivity. For instance, in electrocatalytic urea synthesis from CO₂ and nitrate, some catalysts may preferentially reduce nitrate to ammonia or CO₂ to carbon monoxide.[18] Modifying the electronic structure or coordination environment of the active sites can steer the reaction towards the desired C-N coupling.
-
Bimetallic and Hybrid Catalysts: Combining two or more metals can create synergistic effects that enhance selectivity for urea formation.[17][19] One metal may be adept at activating the nitrogen source, while the other activates the carbon source, and their interface facilitates the crucial C-N coupling.
Step 2: Fine-Tuning Reaction Conditions
-
Applied Potential (for Electrocatalysis): The applied potential is a key determinant of product distribution in electrocatalysis. A volcano-type relationship often exists between the applied potential and urea yield, where an optimal potential provides the highest selectivity.[20] Operating at potentials that are too high or too low can favor side reactions like the hydrogen evolution reaction (HER).
-
Light Intensity and Wavelength (for Photocatalysis): In photocatalysis, the light source's properties can influence selectivity. The energy of the incident photons should be sufficient to generate the necessary electron-hole pairs for the reaction without causing catalyst degradation.
-
pH of the Medium: The pH can affect the speciation of reactants and intermediates, thereby influencing the reaction pathway and product selectivity.
Step 3: Reagent Purity and Order of Addition
In some organic synthesis routes for urea derivatives, the order of reagent addition can be critical to avoid the formation of symmetrical urea byproducts.[21] Ensure high-purity reagents to prevent side reactions catalyzed by impurities.
Issue 3: Difficulty in Product Separation and Purification
Q: I am struggling to isolate and purify the urea from my reaction mixture. What are the best practices for this?
A: Effective product separation is crucial for accurate yield determination and for obtaining a pure product for further applications.
Step 1: Separation from the Catalyst
-
Heterogeneous Catalysts: These can typically be separated by filtration or centrifugation. Ensure the catalyst is thoroughly washed with a suitable solvent to recover any adsorbed product.
-
Homogeneous Catalysts: Separation can be more challenging. Techniques like extraction, precipitation, or chromatography may be necessary. In some cases, the catalyst may need to be sacrificed.
Step 2: Purification of Urea
-
Crystallization: Urea is a crystalline solid and can often be purified by recrystallization from a suitable solvent system. This is an effective method for removing unreacted starting materials and soluble byproducts.[22]
-
Chromatography: For small-scale reactions or when high purity is required, techniques like column chromatography can be employed.
-
Removal of Specific Impurities: A common impurity in thermal urea synthesis is biuret, which forms from the condensation of two urea molecules.[1] Specific purification methods, such as washing with an aqueous urea solution, can be used to remove biuret.[23]
Step 3: Accurate Quantification
Accurate quantification of the produced urea is essential. A widely used method is the diacetyl monoxime assay, which provides a colorimetric readout. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful techniques for both quantification and purity assessment.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key differences in catalyst selection for thermal, electrocatalytic, and photocatalytic urea synthesis?
A1: The choice of catalyst is highly dependent on the synthesis method:
-
Thermal Synthesis (from NH₃ and CO₂): This high-temperature, high-pressure process typically does not use a catalyst in the conventional sense, as the reaction proceeds thermally.[14] However, materials that can enhance the dehydration of ammonium carbamate to urea can be considered catalysts. The main challenges are managing the corrosive reaction environment and preventing byproduct formation like biuret.[13]
-
Electrocatalytic Synthesis: This method requires a catalyst that is conductive, stable under the applied potential, and can efficiently facilitate the multi-electron transfer reactions involved in activating CO₂ and a nitrogen source (e.g., N₂, nitrate, nitrite) and promoting their coupling.[2] Materials like metal-organic frameworks (MOFs), bimetallic nanoparticles, and single-atom catalysts are actively being researched.[19][20]
-
Photocatalytic Synthesis: Here, the catalyst must be a semiconductor that can absorb light to generate electron-hole pairs.[3] These charge carriers then drive the reduction of the carbon and nitrogen sources. The catalyst's bandgap and band-edge potentials are critical parameters. Common photocatalysts include TiO₂-based materials.[24]
Q2: How can I prevent my catalyst from deactivating prematurely?
A2: To prolong catalyst life:
-
Ensure High Purity of Reactants: Use high-purity gases and solvents to minimize catalyst poisons.[9]
-
Optimize Operating Conditions: Avoid excessively high temperatures that can lead to sintering.[10]
-
Implement a Regeneration Protocol: For some types of deactivation, such as coking, the catalyst can be regenerated. This might involve controlled oxidation to burn off carbon deposits.
-
Proper Catalyst Handling and Storage: Protect the catalyst from atmospheric contaminants, especially moisture and oxygen, which can act as temporary poisons for some catalysts.[8][9]
Q3: What are the essential safety precautions to take when conducting urea synthesis experiments in the lab?
A3: Safety should always be the top priority.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and gloves.[25]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using toxic or volatile substances like ammonia or phosgene derivatives.[26]
-
Handling of Reagents: Be aware of the specific hazards of all chemicals used. For example, ammonia is corrosive and toxic, and high-pressure gases require specialized handling procedures.[27] Phosgene and its derivatives like triphosgene are extremely toxic.[21][28]
-
Emergency Preparedness: Know the location and operation of safety equipment such as fire extinguishers, safety showers, and eyewash stations.[25]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Data Presentation & Experimental Protocols
Table 1: Comparison of Catalyst Performance in Electrocatalytic Urea Synthesis
| Catalyst | Nitrogen Source | Max. Faradaic Efficiency (%) | Urea Yield Rate (µg h⁻¹ mg⁻¹cat) | Applied Potential (V vs. RHE) | Reference |
| Cu-Bi Heterostructure | NO₃⁻ | 23.5 | 2180.3 | Not Specified | [17] |
| Fe-MOF-1 | N₂ | 10.4 | 3.02 (mmol h⁻¹ g⁻¹) | -0.71 | [20] |
| Ru-Cu@CF | NO₃⁻ | 25.4 | 57.8 (mmol g⁻¹ h⁻¹) | -0.5 | [19] |
| Ag GDE | NO₃⁻ | ~100 | Not Specified | -1.2 | [29] |
Experimental Protocol: Electrocatalytic Urea Synthesis in an H-type Cell
This protocol provides a general framework for conducting electrocatalytic urea synthesis experiments.
1. Catalyst Ink Preparation: a. Weigh 2 mg of the catalyst powder. b. Disperse the catalyst in a mixture of 950 µL of ethanol and 50 µL of 5 wt% Nafion solution. c. Sonicate the mixture for 30 minutes to form a homogeneous ink.[19]
2. Working Electrode Preparation: a. Pipette 20 µL of the catalyst ink and drop-cast it onto a 1 cm x 1 cm piece of carbon paper. b. Dry the electrode overnight in a vacuum oven at 60 °C.[19]
3. Electrochemical Cell Assembly: a. Use a two-compartment H-type electrolytic cell separated by a Nafion membrane. b. In the cathodic compartment, place the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and the electrolyte (e.g., 0.1 M KNO₃ aqueous solution).[19] c. In the anodic compartment, place a counter electrode (e.g., a platinum plate) and the electrolyte.
4. Electrolysis: a. Purge the cathodic electrolyte with CO₂ gas for at least 30 minutes before the experiment to ensure saturation. b. During the experiment, maintain a constant flow of CO₂ (e.g., 30 mL min⁻¹) through the cathodic compartment.[19] c. Apply a constant potential using a potentiostat and record the current response.[30]
5. Product Analysis: a. After a set period of electrolysis, collect a sample of the electrolyte from the cathodic compartment. b. Analyze the concentration of urea using a standard quantification method, such as the diacetyl monoxime colorimetric assay or HPLC.
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Troubleshooting Workflow for Low Urea Yield
Caption: A logical workflow for troubleshooting low urea yield.
References
-
Research progress in photochemical synthesis of urea through C–N coupling reactions. (2025). RSC Publishing.[Link]
-
The proposed photo/electrocatalytic urea synthesis and quantification protocol. (n.d.). ResearchGate.[Link]
-
Predicting Conversion and Catalyst Performance of a De-hydrogen Catalytic Reactor in Urea Plant. (2023). UreaKnowHow.[Link]
-
Photo/electrochemical urea synthesis via CO2 coupling with nitrogenous small molecules: Status and challenges for the development of mechanism and catalysts. (2023). ResearchGate.[Link]
-
Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design. (2025). Patsnap.[Link]
-
Photocatalyzed Production of Urea as a Hydrogen–Storage Material by TiO 2. (2022). MDPI.[Link]
-
Routes, materials design, and catalyst categories for urea synthesis... (n.d.). ResearchGate.[Link]
-
UREA (UREA). (n.d.). Swancorp.[Link]
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Effect of urea amount. Reaction conditions : SO = 18.6 mmol, P CO 2 = 2.0 MPa. (n.d.). ResearchGate.[Link]
-
Characterization of Urea-Gel-Route Synthesized Catalyst Candidates Using TGA-MS. (2025). Electrochemical Society.[Link]
-
Haber process. (n.d.). Wikipedia.[Link]
-
Metal Ionic Liquid-Mediated Highly Dispersed Ru-Cu Bimetallic Nanomaterials for Electrocatalytic Urea Production. (2024). MDPI.[Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.[Link]
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Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal.[Link]
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Ammonia and Urea Production. (n.d.). IPENZ.[Link]
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Safety Data Sheet: Urea. (n.d.). Carl ROTH.[Link]
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Urea formation from carbon dioxide and ammonia at atmospheric pressure. (2012). Semantic Scholar.[Link]
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Urea formation from carbon dioxide and ammonia at atmospheric pressure. (2012). ResearchGate.[Link]
-
Catalyst poison. (n.d.). Britannica.[Link]
-
Evaluation of electrocatalytic performances toward urea synthesis a... (n.d.). ResearchGate.[Link]
-
Working Document SAFETY DATA SHEET UREA. (2024). Azomures.[Link]
-
Urea Synthesis via Coelectrolysis of CO2 and Nitrate over Heterostructured Cu–Bi Catalysts. (2024). ACS Publications.[Link]
-
Fundamentals and Rational Design of Heterogeneous C‐N Coupling Electrocatalysts for Urea Synthesis at Ambient Conditions. (2024). ResearchGate.[Link]
- Process for the synthesis of urea from carbon dioxide and ammonia. (1977).
-
Discovery of Ag as an Active and Selective Catalyst for the Electrochemical Synthesis of Urea from NO3- and CO2 with ~100 % Selectivity at -100 mA/cm2 Urea Current Density. (2023). ResearchGate.[Link]
-
Urea Manufacturing Process Explained | How Urea Is Made in Industries. (n.d.). Agromer.[Link]
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Thermodynamics of the Urea Process. (n.d.). UreaKnowHow.[Link]
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Manufacture process of Urea - CO(NH2)2 | Chemical engineering. (2023). YouTube.[Link]
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Chemical Synthesis Safety Tips To Practice in the Lab. (n.d.). Moravek.[Link]
-
REACTOR KINETICS OF UREA FORMATION. (2015). UreaKnowHow.[Link]
-
Hazards and their reduction in urea production for synthesis reactor by Mitsui - Toatsu technology. (2019). Scientific Journal of the Military University of Land Forces.[Link]
-
Fe2+/Fe3+ Redox Modulation in Iron-Based Metal−Organic Frameworks for Efficient C−N Coupling in Electrocatalytic Urea Synthesis. (2024). Langmuir.[Link]
- Process for the catalytic production of urea. (2021).
-
CHAPTER 8 UREA PRODUCTION. (n.d.). Madar.[Link]
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Fe2+/Fe3+ Redox Modulation in Iron-Based Metal–Organic Frameworks for Efficient C–N Coupling in Electrocatalytic Urea Synthesis. (2024). ACS Publications.[Link]
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Selective electrochemical synthesis of urea from nitrate and CO2 via relay catalysis on hybrid catalysts. (2023). Sargent Group - University of Toronto.[Link]
-
Phosgene. (n.d.). Wikipedia.[Link]
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Electrocatalysts for Urea Synthesis from CO2 and Nitrogenous Species: From CO2 and N2/NOx Reduction to urea synthesis. (2024). ResearchGate.[Link]
- Purification of urea. (1953).
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Electrocatalysts for Urea Synthesis from CO2 and Nitrogenous Species. (2024). PubMed.[Link]
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PROCESS FOR PRODUCING HIGH-PURITY AQUEOUS UREA SOLUTION IN UREA PRODUCTION PROCESS. (2016). WIPO Patentscope.[Link]
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PROCESS FOR PRODUCING UREA AND BIURET. (2024). TREA.[Link]
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Urea Synthesis via Coelectrolysis of CO2 and Nitrate over Heterostructured Cu-Bi Catalysts. (2024). ChemRxiv.[Link]
-
Novel Catalysts Improve Efficiency of Urea Synthesis at Ambient Conditions. (2021). Chinese Academy of Sciences.[Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023). Chemical Science.[Link]
-
Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025). ResearchGate.[Link]
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issues with the stability of 1-(Furan-2-ylmethyl)urea during storage
Technical Support Center: Stability of 1-(Furan-2-ylmethyl)urea
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for understanding and troubleshooting the stability of 1-(Furan-2-ylmethyl)urea during storage and experimentation. Given the inherent reactivity of the furan moiety, proactive measures are essential to ensure the integrity of your compound and the reproducibility of your results. This document provides in-depth, scientifically grounded answers to common questions and outlines robust protocols to mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Observation-Based Troubleshooting
Q1: I've noticed a yellow to brown discoloration of my solid 1-(Furan-2-ylmethyl)urea sample over time. What could be the cause?
A1: Discoloration is a common indicator of degradation in furan-containing compounds. The likely culprit is a combination of oxidation and polymerization. The furan ring is susceptible to autoxidation, especially in the presence of light and air.[1] This process can lead to the formation of reactive intermediates that polymerize, resulting in colored byproducts.
-
Causality: The furan ring's electron-rich nature makes it prone to oxidation. This can be initiated by atmospheric oxygen, particularly under UV light, leading to ring-opening or the formation of peroxides. These initial degradation products are often highly reactive and can catalyze further degradation, leading to complex polymeric materials that are typically colored.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Before assuming degradation, re-verify the identity and purity of your sample using techniques like NMR, LC-MS, or melting point analysis.
-
Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a reduced temperature (see Q3 for details).
-
Investigate Packaging: If the discoloration is localized, it may be due to improper sealing of the container, allowing for atmospheric exposure.
-
Q2: My analytical results (e.g., HPLC, NMR) show unexpected peaks after storing a solution of 1-(Furan-2-ylmethyl)urea. What are the likely degradation products?
A2: The appearance of new peaks in your analytical data points to chemical degradation. For 1-(Furan-2-ylmethyl)urea, two primary degradation pathways should be considered: hydrolysis of the furan ring and decomposition of the urea moiety.
-
Furan Ring Hydrolysis: Under acidic conditions, the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound.[2][3] In this case, the likely product would be succinaldehyde and the corresponding urea derivative.
-
Urea Decomposition: The urea functional group is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.[4][5] This would lead to the formation of furfurylamine and isocyanic acid (which would likely not be directly observed but could react further).
-
Oxidative Degradation: As mentioned in Q1, oxidation of the furan ring can lead to a variety of ring-opened products.[6]
Proactive Stability Management
Q3: What are the optimal storage conditions for solid 1-(Furan-2-ylmethyl)urea to ensure long-term stability?
A3: To maximize the shelf-life of solid 1-(Furan-2-ylmethyl)urea, it is crucial to minimize its exposure to environmental factors that can promote degradation.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of chemical reactions, including oxidation and hydrolysis.[4][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the furan ring by displacing atmospheric oxygen. |
| Light | Amber vial or stored in the dark | Protects the compound from photo-degradation, which can initiate radical chain reactions. |
| Moisture | Tightly sealed container with a desiccant | Minimizes hydrolysis of both the furan ring and the urea moiety.[7] |
Q4: I need to prepare a stock solution of 1-(Furan-2-ylmethyl)urea for my experiments. What solvent should I use, and how should I store the solution?
A4: The choice of solvent and storage conditions for solutions is critical, as degradation rates can be significantly higher in solution compared to the solid state.
-
Solvent Selection:
-
Recommended: Anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred.
-
To be used with caution: Protic solvents like ethanol or methanol can participate in degradation reactions. If their use is unavoidable, prepare fresh solutions for each experiment.
-
Avoid: Aqueous solutions, especially those with acidic or basic pH, should be avoided for long-term storage due to the risk of hydrolysis.[4][5] Urea is most stable in a pH range of 4-8.[4][5]
-
-
Solution Storage:
-
Store solutions at -20°C or lower.
-
Use vials with tight-fitting septa to minimize exposure to air and moisture.
-
For sensitive experiments, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
Experimental Protocols & Workflows
Protocol 1: Stability Assessment of 1-(Furan-2-ylmethyl)urea via HPLC
This protocol outlines a method to monitor the stability of your compound over time.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 1-(Furan-2-ylmethyl)urea.
-
Dissolve in a suitable volume of anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, inject an aliquot of the stock solution into a reverse-phase HPLC system.
-
Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) as a starting point for method development.
-
Monitor the elution profile using a UV detector at a wavelength determined by the UV spectrum of the compound (a wavelength scan is recommended).
-
Record the peak area of the parent compound. This will serve as your baseline.
-
-
Storage of Aliquots:
-
Dispense the remaining stock solution into several small, amber HPLC vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24 hours, 72 hours, 1 week), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample using the same HPLC method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (time zero) peak area.
-
A decrease in the parent peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of the remaining parent compound at each time point.
-
Workflow for Investigating Stability Issues
Underlying Chemical Mechanisms of Degradation
A deeper understanding of the potential degradation pathways is crucial for effective troubleshooting.
References
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]
-
Donlawson, C., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea. American Journal of Analytical Chemistry, 11(7). [Link]
-
Yadav, M., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 137, 111187. [Link]
-
Orie, K. J., et al. (2020). Synthesis of 1, 1-bis(2-carbamoylguanidino)furan-2-ylmethane. ResearchGate. [Link]
- Journal of Cosmetic Science. (2014). Volume 65 No 3 page 187.
-
Orie, K. J., et al. (2020). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. Journal of Chemical Society of Nigeria, 45(5). [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. [Link]
-
MDPI. (2023). Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. [Link]
-
Wikipedia. Furan. [Link]
-
Wang, Z., et al. (2021). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 125(4), 1059–1070. [Link]
-
Galkin, K. I., & Sandulenko, I. V. (2025). General scheme of the study of furan stability. ResearchGate. [Link]
-
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745–757. [Link]
-
Donlawson, C., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea. ResearchGate. [Link]
-
Organic Reactions. Oxidative Cleavage of Furans. [Link]
-
Alabi, K. A., et al. (2021). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]
-
Bobrowski, A., & Grabowska, B. (2025). The impact of temperature on furan resin and binders structure. ResearchGate. [Link]
-
Jo, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 601–613. [Link]
-
ResearchGate. (2018). HPLC chromatograms of forced degradation study under different conditions. [Link]
-
Green Gubre Group. (2024). Best Practices for Storing and Handling Urea Fertilizers. [Link]
-
ChemTube3D. Furan Hydrolysis. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
ResearchGate. (2019). Recommended shelf life of urea aqueous solution at different storage temperatures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volume 65 No 3 page 187 [library.scconline.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Best Practices for Storing Urea Fertilizers | Green Gubre Group [greengubregroup.com]
Technical Support Center: Scaling Up 1-(Furan-2-ylmethyl)urea Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1-(Furan-2-ylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.
I. Overview of 1-(Furan-2-ylmethyl)urea Synthesis
The synthesis of 1-(Furan-2-ylmethyl)urea is most commonly achieved through the reaction of furfurylamine with a urea source. While several methods exist for the formation of substituted ureas, the direct reaction with urea or an activated urea equivalent is often preferred for its atom economy and avoidance of highly toxic reagents like phosgene.[1][2]
The primary synthetic route involves the nucleophilic addition of furfurylamine to an isocyanate or a related species generated in situ from urea. This process, while seemingly straightforward on a lab scale, presents several challenges during scale-up, primarily related to reaction control, impurity profiles, and product isolation.
Core Reaction Pathway
Caption: General reaction scheme for the synthesis of 1-(Furan-2-ylmethyl)urea from furfurylamine and urea.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up of 1-(Furan-2-ylmethyl)urea synthesis in a question-and-answer format.
Problem 1: Low or Inconsistent Yields
Question: We are experiencing a significant drop in yield when moving from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield upon scale-up is a common issue and can be attributed to several factors:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" and concentration gradients. This can promote side reactions or leave a portion of the reactants unreacted.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the mixing speed is optimized for the larger volume to maintain homogeneity.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging. If the reaction is exothermic, poor heat dissipation can lead to runaway reactions and the formation of degradation products.
-
Solution: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.
-
-
Incomplete Reaction: The reaction may not have reached completion in the larger vessel within the same timeframe as the lab-scale experiment.
-
Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time for the larger scale. Do not rely solely on the time established at a smaller scale.
-
Problem 2: Formation of Dark-Colored Impurities and Tars
Question: Our final product is discolored, and we are observing a significant amount of tar-like material in the reactor. What is causing this and how can we prevent it?
Answer: The formation of dark impurities and tars is often linked to the degradation of the furan ring and the starting materials, particularly at elevated temperatures.
-
Thermal Decomposition of Furfurylamine: Furfurylamine can undergo thermal decomposition, especially in the presence of heat and acidic or basic catalysts, leading to polymerization and discoloration.[3]
-
Solution: Maintain strict temperature control and avoid exceeding the optimal reaction temperature. The use of a lower reaction temperature for a longer duration may be beneficial.
-
-
Furfural Impurities: If the starting furfurylamine is synthesized from furfural, residual furfural can be a source of color. Furfural is prone to auto-oxidation and polymerization.[4]
-
Solution: Ensure the purity of the starting furfurylamine. If you are producing it in-house, consider vacuum distillation of the furfural prior to the amination step.[5]
-
-
Side Reactions of Urea: At higher temperatures, urea can decompose to form byproducts that can contribute to color formation.
-
Solution: A catalyst-free synthesis in water, if applicable to your specific process, can be a milder alternative to high-temperature melts.[1]
-
Problem 3: Difficulties in Product Isolation and Purification
Question: We are struggling to crystallize the product from the reaction mixture at a larger scale, and column chromatography is not a viable option for our target throughput. What are our options?
Answer: Isolation and purification are critical challenges in scaling up.
-
Crystallization Issues: The presence of impurities can inhibit crystallization. The cooling rate in a large reactor is also slower and less uniform than in a lab flask, which can affect crystal formation.
-
Solution:
-
Solvent Selection: Experiment with different solvent systems for crystallization. A mixture of solvents may be required to achieve optimal solubility and crystallization kinetics.
-
Seeding: Use seed crystals of pure 1-(Furan-2-ylmethyl)urea to induce crystallization.
-
Controlled Cooling: Implement a programmed cooling profile to allow for slow and uniform crystal growth.
-
-
-
Alternative Purification Methods:
-
Recrystallization: If the initial crude product can be isolated (e.g., by filtration or solvent evaporation), recrystallization from a suitable solvent is a highly effective and scalable purification technique.
-
Slurry Washing: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of this synthesis?
A1: The most critical parameters are:
-
Temperature: To prevent thermal degradation of reactants and products.
-
Mixing/Agitation: To ensure homogeneity and efficient heat transfer.
-
Reaction Time: To ensure the reaction goes to completion without excessive side reactions.
-
Purity of Starting Materials: Impurities in furfurylamine or urea can have a significant impact on the reaction outcome.
Q2: Are there any specific safety concerns I should be aware of when handling furfurylamine at scale?
A2: Yes. Furfurylamine is a flammable liquid and vapor.[3] It is also harmful if swallowed or in contact with skin. When scaling up, ensure adequate ventilation, use appropriate personal protective equipment (PPE), and have fire suppression systems in place. Thermal decomposition can generate corrosive vapors, so pressure relief systems on the reactor are essential.[3]
Q3: Can this reaction be performed without a solvent?
A3: A neat reaction (without solvent) is possible, but it can be challenging to control the temperature and mixing, especially at a larger scale. The use of a high-boiling, inert solvent can help to moderate the reaction temperature and improve process control. Water has also been shown to be an effective and environmentally friendly solvent for the synthesis of some N-substituted ureas.[1]
Q4: What are the common byproducts I should be looking for?
A4: Common byproducts can include:
-
Di-substituted ureas: If the reaction conditions are not carefully controlled, a second molecule of furfurylamine can react to form N,N'-bis(furan-2-ylmethyl)urea.
-
Polymers: Arising from the degradation of furfurylamine or residual furfural.[6]
-
Schiff bases: If there is an excess of furfurylamine relative to the isocyanate intermediate, Schiff bases can form.[6]
Process Flow and Key Control Points
Caption: A typical workflow for the scaled-up synthesis of 1-(Furan-2-ylmethyl)urea, highlighting critical quality control points.
IV. Quantitative Data Summary
The following table provides a general overview of reaction conditions reported in the literature for similar urea syntheses. These should be considered as starting points for optimization at scale.
| Parameter | Lab Scale (Typical) | Pilot/Production Scale (Considerations) | Rationale & Key Challenges |
| Temperature | 60-100 °C[5] | 60-80 °C (Tighter Control) | Higher temperatures can lead to degradation. Efficient heat removal is critical at scale. |
| Solvent | Ethanol, Water, or neat[1][7] | High-boiling inert solvent (e.g., Toluene, Xylene) or Water | Solvent choice impacts heat transfer, product solubility, and purification. Water is a green option but may require higher pressure to reach desired temperatures. |
| Reactant Ratio | 1:1 to 1:1.2 (Amine:Urea)[5] | 1:1.05 to 1:1.1 | A slight excess of urea can drive the reaction to completion, but a large excess can complicate purification. |
| Reaction Time | 2-6 hours | Monitored via IPC (4-12 hours) | Reaction times often increase at scale due to mixing and heat transfer limitations. |
V. Experimental Protocol: General Procedure for Scaled-Up Synthesis
This protocol is a generalized starting point and should be optimized for your specific equipment and safety procedures.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reactant Charging: Charge the reactor with furfurylamine and the chosen solvent. Begin agitation.
-
Heating: Gradually heat the mixture to the target reaction temperature (e.g., 70 °C).
-
Urea Addition: Add urea to the reactor. If the reaction is highly exothermic, consider adding the urea in portions or as a solution.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by taking samples for analysis (e.g., HPLC) until the desired conversion is achieved.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture according to a pre-defined cooling profile to induce crystallization. Seeding may be performed at this stage.
-
Isolation: Isolate the crude product by filtration. Wash the filter cake with a cold solvent to remove soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
VI. References
-
Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. - Journal of Chemical Society of Nigeria. (n.d.). Retrieved from
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House. (2022, October 17). Retrieved from
-
Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea - Scirp.org. (2020, July 22). Retrieved from
-
(PDF) Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. (2025, August 10). Retrieved from
-
Synthesis of 1, 1-bis(2-carbamoylguanidino)furan-2-ylmethane - ResearchGate. (2020, September 21). Retrieved from
-
(PDF) 10 Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea - ResearchGate. (n.d.). Retrieved from
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018, June 13). Retrieved from
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved from
-
FURFURYLAMINE FOR SYNTHESIS MSDS CAS No: 617-89-0 MSDS - Loba Chemie. (2016, June 18). Retrieved from
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. sandermanpub.net [sandermanpub.net]
- 7. researchgate.net [researchgate.net]
troubleshooting NMR spectra of 1-(Furan-2-ylmethyl)urea
Welcome to the technical support guide for the NMR analysis of 1-(Furan-2-ylmethyl)urea. This resource is designed for researchers, chemists, and drug development professionals who are working with this molecule and encountering challenges in its spectral interpretation. The unique structure of this compound, combining a rigid furan ring with a highly dynamic urea moiety, presents a fascinating yet often frustrating set of NMR characteristics. This guide moves beyond simple data reporting to explain the underlying physical chemistry, enabling you to not only solve your immediate problems but also to build a deeper understanding for future experiments.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop
This section addresses the most common issues encountered during the routine NMR analysis of 1-(Furan-2-ylmethyl)urea.
Q1: My urea NH and NH₂ peaks are extremely broad or completely missing. Is my sample degraded?
A1: This is the most frequent issue and is almost certainly not due to degradation. The broadening is a direct consequence of two phenomena: chemical exchange and nitrogen's quadrupolar nature.
-
Chemical Exchange: The protons on the urea's nitrogen atoms are labile (acidic). They can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acid in your NMR solvent.[1] This exchange occurs on a timescale that is similar to the NMR experiment, causing the signals to broaden significantly, a phenomenon known as coalescence.[2] At neutral pH, this exchange rate is at its minimum but can still be fast enough to cause broadening.[1][3]
-
Quadrupolar Relaxation: The most abundant nitrogen isotope, ¹⁴N (99.6% natural abundance), is a quadrupolar nucleus. This means it has a non-spherical distribution of charge, which creates an electric field gradient. This field interacts with the magnetic field of the attached protons, providing a very efficient relaxation pathway that shortens their lifetime and, consequently, broadens their NMR signals.[4]
Quick Solution: Use deuterated dimethyl sulfoxide (DMSO-d₆) as your solvent. DMSO is a polar, aprotic, hydrogen-bond accepting solvent. It effectively solvates the urea protons, forming strong hydrogen bonds that significantly slow down the rate of chemical exchange, resulting in much sharper NH and NH₂ signals.[2]
Q2: I'm having trouble assigning the three protons on the furan ring. Which is which?
A2: The electronic environment of the furan ring dictates the chemical shifts. The oxygen atom donates electron density into the ring through resonance, but its inductive effect deshields the adjacent α-protons.[5]
-
H5 (proton at position 5): This proton is adjacent to the oxygen and is typically the most deshielded (highest ppm value) of the three, appearing as a doublet of doublets or a multiplet around 7.4-7.6 ppm.[6][7]
-
H3 (proton at position 3): This proton is also adjacent to the oxygen but is influenced by the methylene-urea substituent. It generally appears upfield from H5, often around 6.3-6.4 ppm.[6][7]
-
H4 (proton at position 4): This proton is the most shielded (lowest ppm value) and typically resonates between H3 and H5, often as a doublet of doublets around 6.2-6.4 ppm.
For unambiguous assignment, a 2D COSY experiment is invaluable. It will show a correlation between H3 and H4, and between H4 and H5, but crucially, not between H3 and H5. This confirms their positions relative to each other.[8]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1-(Furan-2-ylmethyl)urea in DMSO-d₆
| Group | Atom | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| Furan Ring | H5 | 7.4 - 7.6 | C5: ~142 | Most downfield furan proton. |
| H3 | 6.3 - 6.4 | C3: ~107 | ||
| H4 | 6.2 - 6.4 | C4: ~110 | Often overlaps with H3. | |
| - | C2: ~153 | Quaternary carbon attached to CH₂. | ||
| Methylene | -CH₂- | 4.2 - 4.4 | ~37 | Position and multiplicity are highly informative. |
| Urea | -NH- | 6.5 - 7.0 | C=O: ~158 | Broad triplet (if coupling to CH₂ is resolved). |
| -NH₂ | 5.5 - 6.0 | - | Broad singlet. |
Note: These are approximate values. Actual shifts can vary with concentration, temperature, and sample purity.
Part 2: In-Depth Troubleshooting Guides
For more persistent problems, a systematic approach is required. Follow these guides to diagnose and resolve complex spectral issues.
Guide 1: The Case of the Collapsed Methylene Signal
Symptom: The methylene (-CH₂-) signal at ~4.3 ppm appears as a singlet or a broad singlet, but you expect a triplet due to coupling with the adjacent NH proton.
Causality: This is a classic indicator of intermediate-rate chemical exchange of the adjacent NH proton.[2] When the NH proton exchanges with the solvent or other molecules, it decouples from the CH₂ group. If the exchange is fast, the CH₂ sees an "averaged" spin state, resulting in a sharp singlet. If it's very slow (as in dry DMSO-d₆), you see a clear triplet. At an intermediate rate, the CH₂ signal broadens and may lose its fine structure entirely.
Solution: Perform a Variable Temperature (VT) NMR experiment.
-
Cooling the sample (e.g., to 0°C or -20°C) will slow the rate of chemical exchange. This should resolve the coupling, and the CH₂ signal should sharpen into a distinct triplet.
-
Heating the sample (e.g., to 50°C or 80°C) will accelerate the exchange. This should cause the NH proton to exchange so rapidly that it fully decouples from the CH₂, resulting in a sharp singlet.[2]
Observing these changes confirms that chemical exchange is the cause.
This simple experiment is the definitive way to identify exchangeable NH protons.
-
Acquire Initial Spectrum: Dissolve ~10 mg of your compound in ~0.6 mL of DMSO-d₆ and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and invert it several times to mix thoroughly. A brief, gentle vortex can also be used.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: The signals corresponding to the urea -NH- and -NH₂ protons will disappear or significantly decrease in intensity. This is because the protons have been replaced by non-NMR-active deuterium. The methylene (-CH₂-) signal, now decoupled from the adjacent position, will sharpen into a singlet.
Guide 2: Unambiguous Structure Confirmation
Symptom: You have assigned all the peaks but require definitive proof of the molecular structure, especially the connectivity between the furan, methylene, and urea moieties.
Causality: While ¹H and ¹³C NMR provide chemical shifts, they don't explicitly show which atoms are bonded to which. 2D correlation experiments are required to map these connections.
Solution: A suite of 2D NMR experiments (COSY, HSQC, HMBC) provides an irrefutable structural fingerprint.
-
COSY (¹H-¹H Correlation Spectroscopy): Confirms which protons are coupled (typically through 2 or 3 bonds). You will see cross-peaks connecting H3↔H4 and H4↔H5 on the furan ring, and importantly, between the methylene CH₂ and the urea NH.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is essential for assigning the carbon spectrum. For example, it will link the proton signal at ~7.5 ppm to the carbon signal at ~142 ppm (C5).[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the molecular skeleton. It shows correlations between protons and carbons over 2 to 3 bonds (²JCH, ³JCH).[10]
The correlations from the CH₂ protons to the furan carbons (C2 and C3 ) and to the urea carbonyl carbon (C=O) are the most critical pieces of evidence. They definitively prove the connectivity of the entire molecule.
References
-
WEX-spectroscopy, the kinetic parameters of the proton exchange in urea solutions have been determined. It was also possible to estimate the exchange rates of urea in a broad range of pH values using the CEST method at a clinical scanner. PubMed. Available at: [Link]
-
Orie, K. J., Ngochindo, R. I., & Abayeh, O. J. (2018). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. Journal of Chemical Society of Nigeria, 43(3). Available at: [Link]
-
Barskiy, D., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Barskiy, D., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PMC - NIH. Available at: [Link]
-
Barskiy, D., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. [PDF]. Available at: [Link]
-
Idoko, E., & Emmanuel, S. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Scirp.org. Available at: [Link]
-
Unknown Author. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Semantic Scholar. Available at: [Link]
-
Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry. Available at: [Link]
-
Idoko, E., & Emmanuel, S. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Scirp.org. Available at: [Link]
-
ron. (2014). Proton NMR signals and rings. Chemistry Stack Exchange. Available at: [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. orgchemboulder.com. Available at: [Link]
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Al-Showiman, S. S. (1985). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. ResearchGate. Available at: [Link]
-
Orie, K. J., Ngochindo, R. I., & Abayeh, O. J. (2018). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. Journal of Chemical Society of Nigeria. Available at: [Link]
-
Put, P., et al. (2022). NMR resonance splitting of urea in stretched hydrogels: Proton exchange and 1H/2H isotopologues. ResearchGate. Available at: [Link]
-
University of Ottawa. Nitrogen NMR. nmr.chem.uottawa.ca. Available at: [Link]
-
Asfandiyarov, I. N., et al. (2023). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. MDPI. Available at: [Link]
-
Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Abraham, R. J., & Sancassan, F. (2013). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
Orie, K. J., et al. (2018). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. Available at: [Link]
-
Orie, K. J., Ngochindo, R. I., & Abayeh, O. J. (2018). HSQC Spectrum of (1-((2-Carbamoylguanidino)(furan-2-ylmethyl)) urea. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. PMC - NIH. Available at: [Link]
-
de Almeida, A. L., Minho, L. A. C., & Martins, J. B. L. (2012). NMR Chemical Shift Studies on Gas Phase and Solvent of Urea Molecule. ResearchGate. Available at: [Link]
-
Taylor, R. E. (2007). 1H NMR Relaxation in Urea. eScholarship. Available at: [Link]
-
Pous, N., et al. (2013). (a) 1 H NMR spectra in DMS(D) of the condensation product of urea with... ResearchGate. Available at: [Link]
-
Huss, S., et al. (2022). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ResearchGate. Available at: [Link]
-
Huss, S., et al. (2022). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Available at: [Link]
-
Grootveld, M., et al. (2019). (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution... ResearchGate. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. emerypharma.com. Available at: [Link]
-
Wojtas, M., et al. (2023). NMR data. a) ¹H‐NMR spectra of different urea isotopes: ¹²C¹⁵N2‐urea... ResearchGate. Available at: [Link]
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Huss, S., et al. (2022). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ResearchGate. Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
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da Silva, G. N., et al. (2021). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. [PDF]. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
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avoiding degradation of 1-(Furan-2-ylmethyl)urea during workup
A Guide to Preventing Degradation During Experimental Workup
Welcome to the technical support guide for 1-(Furan-2-ylmethyl)urea. As Senior Application Scientists, we understand that navigating the nuances of furan chemistry is critical for achieving high-purity yields and reliable experimental outcomes. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice to mitigate the degradation of 1-(Furan-2-ylmethyl)urea during reaction workup.
The core challenge with this molecule lies in the inherent instability of the furan ring, particularly its susceptibility to acid-catalyzed degradation.[1][2] This guide explains the underlying chemical principles and provides validated protocols to ensure the integrity of your compound.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you might encounter during the isolation and purification of 1-(Furan-2-ylmethyl)urea.
Problem 1: My reaction mixture turns dark brown or black after adding an acidic quenching solution (e.g., HCl, NH₄Cl).
Diagnosis: This is a classic sign of acid-catalyzed degradation of the furan ring. The furan moiety, especially when substituted with electron-donating groups like the methylurea group, is highly susceptible to protonation.[1][3] The process is initiated by the protonation of the furan ring, which is the rate-limiting step in the degradation pathway.[4][5][6] Following protonation, a nucleophilic attack by water leads to the irreversible opening of the ring, forming reactive dicarbonyl intermediates that subsequently polymerize into dark, insoluble resins.[1][7]
dot
Caption: Acid-catalyzed degradation pathway of the furan ring.
Solution: Implement an Acid-Free or Mildly Basic Workup
The primary goal is to neutralize any acid from the reaction and proceed with extraction while maintaining a neutral to slightly basic pH.
Detailed Protocol: Mild Bicarbonate Wash
-
Cool the Reaction: Before workup, cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential degradation reactions.
-
Dilute with Solvent: Dilute the cooled mixture with an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). See the Solvent Selection Table below.
-
Neutralize Carefully: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring.
-
Causality: Sodium bicarbonate is a weak base, strong enough to neutralize acids but not harsh enough to cause significant hydrolysis of the urea moiety. Be cautious of CO₂ evolution, which can cause excessive pressure buildup in a separatory funnel.[8] Vent frequently.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the aqueous layer.
-
Wash: Wash the organic layer with brine (saturated NaCl solution).
-
Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking up any emulsions that may have formed.[9]
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at moderate temperature (<40 °C).
Problem 2: My final yield is low, and NMR analysis shows a complex mixture of impurities, but no significant darkening occurred.
Diagnosis: This scenario suggests a more subtle degradation is occurring. While extensive polymerization is avoided, partial ring opening or hydrolysis of the urea group might be happening. The furan ring can still react with water in a protic solvent, even under mildly acidic or neutral conditions, especially if heated.[7][10] Additionally, while generally stable, the urea linkage can be susceptible to hydrolysis under prolonged exposure to even weak acids or bases, particularly at elevated temperatures.
Solution: Optimize Extraction and Purification Conditions
Focus on minimizing the compound's contact time with the aqueous phase and ensuring all subsequent steps are anhydrous and thermally controlled.
Detailed Protocol: Optimized Purification
-
Efficient Workup: Follow the Mild Bicarbonate Wash protocol described above, but minimize the time the organic layer is in contact with the aqueous phase. Perform extractions swiftly.
-
Solvent Selection: Ensure your chosen solvent has low water miscibility.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Ethyl Acetate | 4.4 | 77 | Good general-purpose solvent for extraction; moderately polar. |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent for extracting polar compounds; can form emulsions. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55 | Less prone to emulsion formation than DCM or Ethyl Acetate. |
| Toluene | 2.4 | 111 | Useful if the product is less polar; higher boiling point. |
- Purification via Chromatography:
- Technique: Flash column chromatography is often the method of choice.
- Stationary Phase: Standard silica gel can be slightly acidic, which may cause degradation of the compound on the column.
- Mitigation: To prevent on-column degradation, neutralize the silica gel by preparing the slurry in an eluent containing a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v). This deactivates the acidic silanol groups.
- Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for handling 1-(Furan-2-ylmethyl)urea in an aqueous solution?
A1: The optimal pH range for maximum stability is between 7 and 9. Strongly acidic conditions (pH < 4) will lead to rapid degradation and polymerization.[1][2] Mildly acidic conditions (pH 4-6) still pose a risk, especially with prolonged exposure or heat. While more stable under basic conditions, very high pH (>11) may initiate hydrolysis of the urea functionality over time.
| pH Range | Stability of 1-(Furan-2-ylmethyl)urea | Primary Risk |
| < 4 | Very Low | Rapid, irreversible furan ring-opening and polymerization.[4][5] |
| 4 - 6.5 | Moderate | Slow to moderate risk of acid-catalyzed ring-opening. |
| 7 - 9 | High (Optimal) | Minimal degradation. Ideal for workup and extraction. |
| > 10 | Moderate to High | Potential for slow hydrolysis of the urea linkage. |
Q2: Can I use a strong base like NaOH to quench the reaction?
A2: It is not recommended. While a strong base will effectively neutralize acid, it significantly increases the risk of hydrolyzing the urea group to furfurylamine and other byproducts. A milder base like sodium bicarbonate, potassium carbonate, or a phosphate buffer is a much safer choice.
Q3: My compound is water-soluble. How do I effectively extract it?
A3: If your compound shows significant solubility in the aqueous layer, traditional extraction will be inefficient. Consider these strategies:
-
Salting Out: Add a large amount of sodium chloride (brine) to the aqueous layer. This decreases the polarity of the aqueous phase and can significantly reduce the solubility of organic compounds, driving them into the organic layer.
-
Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.
-
Solvent Choice: Use a more polar extraction solvent like dichloromethane or perform multiple (5-7) extractions with ethyl acetate to ensure complete recovery.
Q4: How should I store purified 1-(Furan-2-ylmethyl)urea?
A4: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C) and protected from light. Furan-containing compounds can be sensitive to air and light over time. Avoid storing it in solution, especially in protic or potentially acidic solvents.
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Caption: Recommended acid-free workup workflow.
References
- BenchChem. (n.d.). stability issues of "N-(furan-2-ylmethyl)propan-1-amine" under acidic conditions.
- BenchChem. (n.d.). stability issues of furan rings in acidic or basic conditions.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. (n.d.). Journal of Chemical Society of Nigeria.
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). National Institutes of Health (NIH). Retrieved from [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]
- Furan synthesis. (n.d.). Organic Chemistry Portal.
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Donlawson, C., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Scirp.org. Retrieved from [Link]
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Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels. Retrieved from [Link]
- Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. (n.d.). The Royal Society of Chemistry.
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The Hydrolysis of Urea and the Proficiency of Urease. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. (2020). ResearchGate. Retrieved from [Link]
-
Effects of pH and phosphate on furan formation in solutions of sugars,.... (n.d.). ResearchGate. Retrieved from [Link]
- Purification of urea. (n.d.). Google Patents.
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). Scite.ai. Retrieved from [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Donlawson, C., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea. Scirp.org.
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Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. Retrieved from [Link]
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Urea extraction crystallization. (n.d.). Wikipedia. Retrieved from [Link]
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Urea. (n.d.). Wikipedia. Retrieved from [Link]
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Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PMC. Retrieved from [Link]
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4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. (n.d.). ResearchGate. Retrieved from [Link]
-
Furan. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 2. Acidolytic degradation of urea derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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NOTES ON UREA HYDROLYSIS BY UREASE. (2022). ResearchGate. Retrieved from [Link]
-
Method for purifying aqueous urea solution. (n.d.). European Patent Office. Retrieved from [Link]
-
Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. (n.d.). PubMed Central. Retrieved from [Link]
-
Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Retrieved from [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). YouTube. Retrieved from [Link]
- Preparation and Properties of Furan. (n.d.).
-
C-(5-METHYL-FURAN-2-YL)-METHYLAMINE. (n.d.). ChemBK. Retrieved from [Link]
- Process for purifying and crystallizing urea. (n.d.). Google Patents.
-
Video: Urea Adduction Purification for Uk'37 Paleothermometry. (2015). JoVE. Retrieved from [Link]
-
Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. (n.d.). ResearchGate. Retrieved from [Link]
- A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. (n.d.). Benchchem.
-
2-(Furan-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-(Furan-2-ylmethyl)urea for Researchers and Drug Development Professionals
Introduction
1-(Furan-2-ylmethyl)urea, also known as N-furfurylurea, is a valuable building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a furan ring coupled to a urea moiety, imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. The urea functional group is a well-established pharmacophore capable of forming multiple hydrogen bonds with biological targets, while the furan ring can engage in various interactions, including pi-stacking and hydrophobic interactions. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 1-(Furan-2-ylmethyl)urea, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Significance in Drug Discovery
The structural motifs present in 1-(Furan-2-ylmethyl)urea are found in a range of biologically active compounds. The urea group is a key component in numerous approved drugs, including kinase inhibitors and antiviral agents, due to its ability to act as a rigid hydrogen bond donor-acceptor unit. The furan ring, a five-membered aromatic heterocycle, is a versatile scaffold that can be readily functionalized and is present in various pharmaceuticals. The combination of these two moieties in 1-(Furan-2-ylmethyl)urea makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Overview of Synthetic Strategies
The synthesis of 1-(Furan-2-ylmethyl)urea can be approached through several distinct chemical pathways. The most common and practical methods involve the formation of the urea bond by reacting furfurylamine with a suitable carbonyl-containing reagent. This guide will focus on two principal and reliable methods:
-
Reaction of Furfurylamine with an Isocyanate Precursor: This classical approach involves the nucleophilic addition of furfurylamine to an isocyanate.
-
Reaction of Furfurylamine with a Cyanate Salt: A convenient and often high-yielding method that utilizes an in situ generated isocyanate from a cyanate salt in an acidic medium.
A third, less direct, but plausible route involving the reaction of furfural with urea will also be discussed in the context of its potential and limitations for the synthesis of the target molecule.
Method 1: Synthesis via Furfuryl Isocyanate
The reaction of an amine with an isocyanate is a cornerstone of urea synthesis, known for its efficiency and generally high yields. In this method, furfurylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an isocyanate. For the preparation of 1-(Furan-2-ylmethyl)urea, the ideal isocyanate would be furfuryl isocyanate. However, as furfuryl isocyanate is not as readily available as furfurylamine, a more practical approach involves the in situ generation of an isocyanate from a more stable precursor or the use of a generic isocyanate-forming reagent.
A common strategy is the reaction of furfurylamine with a phosgene equivalent, like triphosgene, to generate furfuryl isocyanate in situ, which then reacts with ammonia or a protected amine. However, due to the high toxicity of phosgene and its analogues, this method requires stringent safety precautions and is often avoided in a standard laboratory setting.
A safer and more accessible variation involves the reaction of furfurylamine with a carbamoylating agent. For the purpose of this guide, we will outline a general procedure based on the reaction of an amine with an isocyanate, which remains a fundamental and highly effective method when the isocyanate is available or can be safely generated.
Causality Behind Experimental Choices
The choice of an aprotic solvent is crucial to prevent the reaction of the isocyanate with the solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve the reactants. The reaction is typically performed at room temperature as it is often rapid and exothermic. No catalyst is generally required for this transformation.
Experimental Protocol: Reaction of Furfurylamine with an Isocyanate (General Procedure)
-
Reaction Setup: To a solution of furfurylamine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add a solution of a suitable isocyanate (e.g., trimethylsilyl isocyanate as a surrogate for isocyanic acid) (1.1 eq.) in DCM dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1-(Furan-2-ylmethyl)urea.
Method 2: Synthesis via Reaction with Potassium Cyanate
A highly practical and widely employed method for the synthesis of monosubstituted ureas involves the reaction of a primary amine with a cyanate salt, such as potassium cyanate (KOCN), in an acidic aqueous medium. This method is advantageous due to the ready availability and stability of the reagents and the operational simplicity of the procedure.
Mechanistic Insights
The reaction proceeds through the in situ formation of isocyanic acid (HNCO) from the protonation of the cyanate anion by the acid. The primary amine, in this case, furfurylamine, then acts as a nucleophile, attacking the carbonyl carbon of isocyanic acid to form the desired urea derivative. The use of an acid is critical for the generation of the reactive isocyanate species.
Causality Behind Experimental Choices
The use of an aqueous acidic solution serves a dual purpose: it protonates the cyanate to form the reactive isocyanic acid and also protonates the furfurylamine to form the corresponding ammonium salt. This prevents the amine from undergoing undesired side reactions and controls its reactivity. The reaction is typically carried out at room temperature, making it an energy-efficient process.
Experimental Protocol: Reaction of Furfurylamine with Potassium Cyanate
-
Preparation of Amine Salt: In a beaker, dissolve furfurylamine (1.0 eq.) in a 1 M aqueous solution of hydrochloric acid (HCl). This will form the furfurylammonium chloride salt in solution.
-
Reaction Execution: To this acidic solution, add a solution of potassium cyanate (1.2 eq.) in water dropwise with vigorous stirring. The addition is typically performed at room temperature.
-
Product Precipitation: The formation of 1-(Furan-2-ylmethyl)urea, which is a solid, will be observed as a precipitate as the reaction progresses. Continue stirring for 1-2 hours to ensure complete reaction.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 1-(Furan-2-ylmethyl)urea.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Isocyanate Route (General) | Method 2: Potassium Cyanate Route |
| Starting Materials | Furfurylamine, Isocyanate/Isocyanate precursor | Furfurylamine, Potassium Cyanate, Acid |
| Reagent Availability | Isocyanate precursors can be specialized | Reagents are common and inexpensive |
| Reaction Conditions | Anhydrous, inert atmosphere may be needed | Aqueous, acidic, room temperature |
| Safety | Isocyanates can be toxic and moisture-sensitive | Potassium cyanate is a stable solid; handle acids with care |
| Work-up & Purification | Evaporation and recrystallization | Filtration and recrystallization |
| Yield | Generally high | Often high |
| Scalability | Potentially scalable with appropriate safety measures | Readily scalable |
| Green Chemistry | Use of organic solvents | Primarily uses water as a solvent |
Logical Flow of Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to 1-(Furan-2-ylmethyl)urea.
Discussion on the Furfural and Urea Route
The reaction of furfural, an aldehyde, with urea is a known process. However, this reaction typically leads to the formation of more complex condensation products, such as 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea or polymeric resins, rather than the simple monosubstituted urea.[1][2] The initial reaction involves the condensation of the aldehyde group of furfural with the amino groups of urea. To obtain 1-(Furan-2-ylmethyl)urea from this route, a subsequent reduction of the intermediate imine or a related species would be necessary, followed by controlled hydrolysis or rearrangement, which adds complexity to the synthesis. While potentially feasible, this multi-step approach is less direct and likely to be lower yielding compared to the methods starting from furfurylamine.
Conclusion and Recommendations
For the laboratory-scale synthesis of 1-(Furan-2-ylmethyl)urea, the reaction of furfurylamine with potassium cyanate in an acidic aqueous solution (Method 2) is highly recommended. This method is operationally simple, utilizes readily available and inexpensive reagents, proceeds in an environmentally benign solvent (water), and typically affords the product in high yield and purity after a straightforward work-up. Its scalability and favorable safety profile make it an excellent choice for routine preparation of this valuable building block.
The isocyanate-based route (Method 1) is also a viable and efficient option, particularly if a suitable isocyanate precursor is readily available. However, the potential hazards associated with isocyanates and the requirement for anhydrous conditions may make it less convenient for some laboratory settings.
The route starting from furfural and urea is not a direct or efficient method for the synthesis of 1-(Furan-2-ylmethyl)urea and is more suited for the preparation of related, more complex structures.
Researchers should select the method that best aligns with their available resources, safety infrastructure, and desired scale of production. The detailed protocols and comparative analysis provided in this guide are intended to facilitate this decision-making process and empower scientists in their pursuit of novel chemical entities for drug discovery and development.
References
-
Orie, K. J., Ngochindo, R. I., & Abayeh, O. J. (2018). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. Journal of Chemical Society of Nigeria, 43(3). [Link]
- Orie, K. J., Ngochindo, R. I., & Abayeh, O. J. (2019). Synthesis of 1, 1-bis(2-carbamoylguanidino)furan-2-ylmethane. Journal of Chemical Society of Nigeria, 44(2).
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A Definitive Guide to the Structural Validation of 1-(Furan-2-ylmethyl)urea Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's structure, complex spin systems and overlapping signals can often lead to ambiguity. This guide provides an in-depth, experimentally supported comparison of how a suite of 2D NMR techniques—COSY, HSQC, and HMBC—overcomes these limitations to definitively validate the molecular structure of 1-(Furan-2-ylmethyl)urea.
The Challenge with 1D NMR: A Case of Ambiguity
The structure of 1-(Furan-2-ylmethyl)urea presents a deceptively simple challenge for 1D NMR alone. The furan ring's protons form a coupled spin system, and the protons on the urea's nitrogen atoms can exhibit broad signals or undergo exchange, complicating precise assignment. While ¹H NMR can suggest the presence of the furan and urea moieties, it struggles to unequivocally establish the connectivity between the furan ring, the methylene bridge (-CH₂-), and the urea group.
This guide will walk through a systematic analysis, demonstrating how multi-dimensional correlation spectroscopy provides the necessary evidence to piece the molecular puzzle together with certainty.
The 2D NMR Workflow: A Multi-faceted Approach to Validation
Our approach relies on a logical sequence of 2D NMR experiments, each providing a unique layer of structural information. This workflow not only confirms the presence of molecular fragments but also definitively establishes their connectivity.
Caption: A typical workflow for small molecule structure elucidation using 2D NMR.
Part 1: COSY - Mapping the Proton-Proton Network
Correlation SpectroscopY (COSY) is the first step in unraveling the proton connectivity within the molecule.[1][2] This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]
Key Insights from COSY:
-
Furan Ring System: The COSY spectrum will reveal the coupling network of the three protons on the furan ring. We expect to see a correlation between H-3 and H-4, and between H-4 and H-5, establishing their adjacent positions.
-
Methylene-Urea Coupling: A crucial correlation will be observed between the methylene protons (H-6) and the adjacent NH proton of the urea moiety (H-7), confirming the -CH₂-NH- linkage.
The expected COSY correlations are summarized in the table below.
| Proton (¹H) | Correlating Proton (¹H) | Interpretation |
| H-3 | H-4 | Vicinal coupling in the furan ring. |
| H-4 | H-3, H-5 | Vicinal coupling in the furan ring. |
| H-5 | H-4 | Vicinal coupling in the furan ring. |
| H-6 (-CH₂-) | H-7 (-NH-) | Confirms the methylene-urea linkage. |
Part 2: HSQC - Assigning Protons to Their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment provides direct one-bond correlations between protons and the carbons to which they are attached.[3][4] This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.[4][5]
Key Insights from HSQC:
-
Furan Carbon Assignment: Each proton on the furan ring (H-3, H-4, and H-5) will show a cross-peak to its corresponding carbon atom (C-3, C-4, and C-5).
-
Methylene Bridge Assignment: The methylene protons (H-6) will correlate to the methylene carbon (C-6), confirming its chemical shift.
Caption: Key one-bond ¹H-¹³C correlations identified by HSQC.
| Proton (¹H) | Correlating Carbon (¹³C) | Interpretation |
| H-3 | C-3 | Direct bond in the furan ring. |
| H-4 | C-4 | Direct bond in the furan ring. |
| H-5 | C-5 | Direct bond in the furan ring. |
| H-6 (-CH₂-) | C-6 | Direct bond of the methylene bridge. |
Part 3: HMBC - Assembling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework.[6][7] It reveals correlations between protons and carbons that are two to three bonds away (²JCH and ³JCH), and sometimes even further in conjugated systems.[4][7]
Key Insights from HMBC:
-
Connecting the Methylene Bridge to the Furan Ring: The methylene protons (H-6) will show a correlation to the C-2 carbon of the furan ring. This is the definitive piece of evidence that connects the methylene group to the 2-position of the furan. H-6 will also show correlations to C-3.
-
Connecting the Methylene Bridge to the Urea Carbonyl: The methylene protons (H-6) will also show a three-bond correlation to the carbonyl carbon (C=O) of the urea moiety. This confirms the -CH₂-NH-C(=O)- linkage.
-
Confirming Furan Ring Connectivity: Protons on the furan ring will show long-range correlations to other carbons within the ring, further solidifying its structure. For example, H-5 will correlate to C-3 and C-4.
-
Confirming Urea Connectivity: The NH proton (H-7) will show a two-bond correlation to the carbonyl carbon, providing further evidence for the urea structure.
| Proton (¹H) | Correlating Carbon (¹³C) | Interpretation |
| H-3 | C-2, C-4, C-5 | Long-range correlations within the furan ring. |
| H-4 | C-2, C-3, C-5 | Long-range correlations within the furan ring. |
| H-5 | C-2, C-3, C-4 | Long-range correlations within the furan ring. |
| H-6 (-CH₂-) | C-2, C-3, C=O | Crucial correlations linking the furan ring, methylene bridge, and urea carbonyl. |
| H-7 (-NH-) | C-6, C=O | Confirms the urea linkage. |
Data Summary and Comparison
The table below provides a consolidated view of the expected ¹H and ¹³C chemical shifts and the key 2D NMR correlations that validate the structure of 1-(Furan-2-ylmethyl)urea.
| Atom No. | Type | ¹H δ (ppm) | ¹³C δ (ppm) | Key COSY Correlations (with ¹H) | Key HMBC Correlations (with ¹³C) |
| 2 | C | - | ~152 | - | H-3, H-4, H-5, H-6 |
| 3 | CH | ~6.3 | ~106 | H-4 | C-2, C-4, C-5, C-6 |
| 4 | CH | ~6.5 | ~111 | H-3, H-5 | C-2, C-3, C-5 |
| 5 | CH | ~7.6 | ~142 | H-4 | C-2, C-3, C-4 |
| 6 | CH₂ | ~4.3 | ~38 | H-7 | C-2, C-3, C=O |
| 7 | NH | ~6.1 | - | H-6 | C-6, C=O |
| 8 | NH₂ | ~5.5 | - | - | C=O |
| - | C=O | - | ~159 | - | H-6, H-7, H-8 |
Experimental Protocols
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized 1-(Furan-2-ylmethyl)urea.
-
Dissolve the sample in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to slow down the exchange of the NH protons, allowing for their observation.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.[5]
-
¹H NMR: Acquire a standard 1D proton spectrum to check for sample purity and to serve as a reference.
-
¹³C NMR: Acquire a standard 1D carbon spectrum.
-
COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.
-
HSQC: Use a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence.
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence, optimized for a long-range coupling constant of 8 Hz.
Conclusion
While 1D NMR provides initial clues, it falls short of providing the unequivocal proof required for structural validation of 1-(Furan-2-ylmethyl)urea. The systematic application of 2D NMR techniques, however, constructs an irrefutable case. COSY delineates the proton-proton proximities within the furan and urea fragments. HSQC links each proton directly to its attached carbon. Finally, HMBC acts as the master architect, revealing the long-range connectivities that piece together the entire molecular framework, most critically linking the furan ring to the methylene bridge and the methylene bridge to the urea carbonyl. This comprehensive 2D NMR dataset serves as a self-validating system, providing the high-confidence structural data essential for research and development.
References
-
Owolabi, B. O., et al. (2020). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. Journal of Chemical Society of Nigeria, 45(4). Available at: [Link]
-
Alabi, K. A., et al. (2015). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Journal of Taibah University for Science, 9(4), 510-521. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
University of Michigan BioNMR Core Facility. (2021). 1D and 2D NMR methods for small molecules. YouTube. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. youtube.com [youtube.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Bioactivity Guide: 1-(Furan-2-ylmethyl)urea vs. Thiourea Analogs
Topic: 1-(Furan-2-ylmethyl)urea vs. Thiourea Analogs in Bioactivity Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the bioisosteric replacement of oxygen with sulfur (Urea
This guide analyzes the physicochemical drivers behind these performance differences, supported by experimental data and mechanistic signaling pathways.
Physicochemical Profile & SAR Implications
The divergence in bioactivity stems from the electronic and steric differences between the carbonyl (C=O) and thiocarbonyl (C=S) groups.
| Feature | Urea Analog (O-Isomer) | Thiourea Analog (S-Isomer) | Bioactivity Impact |
| Electronegativity | High (O = 3.44) | Low (S = 2.58) | S is a "softer" base, favoring interactions with soft transition metals (e.g., Ni²⁺ in Urease). |
| H-Bonding | Strong Acceptor | Weak Acceptor | Urea has higher water solubility; Thiourea has higher lipophilicity (LogP), improving membrane permeability. |
| Bond Length | C=O (1.23 Å) | C=S (1.60 Å) | Thiourea is bulkier, potentially inducing steric clashes or filling larger hydrophobic pockets. |
| Reactivity | Stable | More Reactive (Nucleophilic) | Thiourea is more prone to oxidation but forms stronger coordinate covalent bonds. |
Case Study A: Antimicrobial & Antifungal Efficacy
Context: A direct comparative study by Alabi et al. (2021) synthesized and screened bis-furan derivatives of urea (BFMU) and thiourea (BFMT) against a panel of pathogens.[1]
Experimental Data: Zone of Inhibition (mm)
Concentration: 0.02 g/mL | Incubation: 24h at 37°C
| Pathogen | Urea Analog (BFMU) | Thiourea Analog (BFMT) | Performance Delta |
| Salmonella typhi | 2.00 mm | 4.00 mm | +100% (Thiourea) |
| Staphylococcus aureus | 3.00 mm | 4.00 mm | +33% (Thiourea) |
| Pseudomonas aeruginosa | 5.00 mm | 4.00 mm | -20% (Urea wins) |
| Fusarium oxysporum (Fungal) | 43.07% (Inhibition) | 57.00% (Inhibition) | +32% (Thiourea) |
| C. gloeosporioides (Fungal) | 77.27% (Inhibition) | 85.71% (Inhibition) | +11% (Thiourea) |
Mechanistic Insight: The superior broad-spectrum activity of the thiourea analog is attributed to its higher Global Softness (S) and Lipophilicity . The sulfur atom increases the molecule's ability to penetrate the lipid bilayer of the microbial cell wall. Furthermore, Density Functional Theory (DFT) calculations show that BFMT has a smaller HOMO-LUMO energy gap (3.50 eV) compared to BFMU (4.54 eV), making the thiourea derivative more chemically reactive and able to interact more readily with microbial protein targets.
Case Study B: Urease Inhibition (Metalloenzyme Targeting)
Context: Urease is a Nickel-dependent metalloenzyme. Urease inhibitors are critical for treating H. pylori infections and preventing ureolysis-induced kidney stones.
-
Urea Analogs: Generally act as substrates rather than inhibitors. They are hydrolyzed by the enzyme.[2]
-
Thiourea Analogs: Act as competitive inhibitors .
Mechanism of Action: According to Hard-Soft Acid-Base (HSAB) theory, the Nickel (Ni²⁺) ion in the urease active site is a borderline soft acid. The Sulfur atom in the furan-2-ylmethylthiourea is a soft base, whereas the Oxygen in the urea analog is a hard base.
-
Result: The S—Ni²⁺ coordinate bond is significantly stronger and more stable than the O—Ni²⁺ interaction, effectively locking the enzyme's active site and preventing substrate access.
Visualized Pathways & Mechanisms
Diagram 1: Synthesis & Structural Divergence
This workflow illustrates the divergent synthesis pathways and the resulting pharmacophoric properties.
Caption: Divergent synthesis of Urea vs. Thiourea analogs from Furfural, leading to distinct physicochemical profiles.
Diagram 2: Urease Inhibition Mechanism (HSAB Theory)
This diagram details why Thiourea analogs outperform Urea analogs in metalloenzyme inhibition.
Caption: HSAB Theory application: Soft Sulfur (Thiourea) binds tightly to Nickel, inhibiting Urease, unlike Oxygen (Urea).
Experimental Protocols
A. Synthesis of 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT)
Note: This protocol yields the Schiff base derivative, a common bioactive scaffold.[1]
-
Reagents: Dissolve redistilled Furfural (10 g) in Ethanol (5 mL) .
-
Addition: Add Thiourea (7.90 g) to the solution.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid .
-
Reflux: Heat the mixture under reflux for 90 minutes .
-
Work-up: Cool the reaction mixture and pour into 250 mL cold water .
-
Purification: Filter the precipitate, wash with distilled water, and recrystallize from alcohol.
-
Validation: Melting point should be approx. 190°C.[1]
-
B. Agar Well Diffusion Assay (Antimicrobial Screening)[1]
-
Culture Prep: Standardize bacterial cultures (S. aureus, E. coli) to 0.5 McFarland standard.
-
Inoculation: Swab the standardized culture onto sterile Nutrient Agar plates.
-
Well Creation: Use a sterile 6-8 mm cork borer to punch wells into the agar.
-
Treatment: Introduce 0.5 mL of the test compound (dissolved in DMSO at 0.02 g/mL) into the wells. Include a DMSO negative control and a Streptomycin positive control.
-
Incubation: Incubate at 37°C for 24 hours .
-
Measurement: Measure the diameter of the clear zone (Zone of Inhibition) in millimeters using vernier calipers.
Conclusion & Recommendations
For researchers targeting antimicrobial or enzyme inhibition (specifically urease or tyrosinase) pathways, the Thiourea analog of the furan-2-ylmethyl scaffold is the superior candidate.
-
Select Thiourea (S-analog) if: Your target involves a metal center (Ni, Cu, Zn) or requires high lipophilicity for cell wall penetration.
-
Select Urea (O-analog) if: You require high water solubility or are designing a prodrug that utilizes hydrolytic cleavage.
References
-
Alabi, K. A., et al. (2021).[1][3] Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. De Gruyter. Available at: [Link]
-
Saeed, A., et al. (2014). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. Available at: [Link]
-
Li, X., et al. (2020).[1][4] An overview: metal-based inhibitors of urease. PubMed Central. Available at: [Link]
-
Donlawson, C., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea. Scientific Research Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 1-(Furan-2-ylmethyl)urea: Cross-Reactivity Profiles and Receptor Affinity
Executive Summary & Core Directive
1-(Furan-2-ylmethyl)urea (also known as N-Furfurylurea ) represents a critical structural fragment of the cytokinin Kinetin (N6-furfuryladenine). While often utilized as a synthetic intermediate or a simplified structural analog in structure-activity relationship (SAR) studies, its utility depends heavily on understanding its specific cross-reactivity (CR) profile against established purine-based cytokinins.
This guide provides an objective technical comparison of 1-(Furan-2-ylmethyl)urea against its primary functional alternatives: Kinetin (the gold standard) and Diphenylurea (a non-purine cytokinin). We analyze its performance in receptor binding and immunoassay specificity, providing a self-validating protocol for determining cross-reactivity in your own laboratory.
The Comparative Landscape: Structural & Functional Alternatives
To understand the cross-reactivity of 1-(Furan-2-ylmethyl)urea, one must first analyze its structural divergence from the active pharmacophores of its alternatives.
Chemical Identity & Pharmacophore Analysis
-
1-(Furan-2-ylmethyl)urea (The Analog): Consists of a furan ring linked to a urea moiety. It lacks the bulky, bicyclic purine ring found in classical cytokinins.
-
Kinetin (The Standard): Contains the same furan-methyl side chain but attached to the N6 position of an adenine (purine) ring.[1][2] The purine ring is critical for high-affinity binding to the cytokinin receptor (CRE1/AHK4).
-
Diphenylurea (The Non-Purine Alternative): A symmetrical urea derivative (N,N'-diphenylurea) that exhibits strong cytokinin activity despite lacking a purine ring, operating via a distinct binding mode.
Comparative Performance Matrix
| Feature | 1-(Furan-2-ylmethyl)urea | Kinetin (N6-furfuryladenine) | Diphenylurea (DPU) |
| Primary Class | Urea-based Analog | Purine Cytokinin | Phenylurea Cytokinin |
| Receptor Affinity ( | Low (>100 | High (nM range) | Moderate ( |
| Immunoassay CR | Target Analyte | < 0.1% (Typical)* | < 0.01% |
| Solubility | High (Polar organic solvents) | Moderate (Dilute Acid/Base) | Low (DMSO required) |
| Primary Application | Synthetic Intermediate / Negative Control | Cell Division / Anti-aging | Tissue Culture |
*Note: Cross-reactivity (CR) values are dependent on the specific antibody clone used. See Section 3 for detailed immunological analysis.
Cross-Reactivity in Immunoassays: The Mechanistic View
In high-sensitivity ELISAs designed for Kinetin detection, 1-(Furan-2-ylmethyl)urea acts as a potential interferent. Understanding the immunological recognition mechanism is vital for assay validity.
Structural Basis of Cross-Reactivity
Antibodies raised against Kinetin are typically generated using a hapten conjugated via the purine ring (e.g., riboside linkage). Consequently, the furan ring and the N6-linker form the primary immunodominant epitope.
-
Scenario A (High Specificity): Monoclonal antibodies targeting the purine-furan junction will show negligible cross-reactivity (<0.1%) with 1-(Furan-2-ylmethyl)urea because the urea analog lacks the adenine scaffold.
-
Scenario B (Low Specificity): Polyclonal antibodies raised against the furan moiety alone may exhibit moderate cross-reactivity (1-5%) , leading to false positives in samples containing high concentrations of the urea intermediate.
Visualization: Structural Epitope Mapping
The following diagram illustrates the structural overlap and the "missing" pharmacophore that dictates cross-reactivity.
Figure 1: Structural logic of cross-reactivity. The shared Furan ring allows for potential weak recognition, but the absence of the Purine ring in the urea analog prevents high-affinity stable binding.
Experimental Protocol: Determining Cross-Reactivity
To validate the specificity of your assay against 1-(Furan-2-ylmethyl)urea, use the following Competitive ELISA Protocol . This method calculates the exact % Cross-Reactivity (%CR) for your specific antibody batch.
Reagents & Setup
-
Solid Phase: 96-well microplate coated with Kinetin-BSA conjugate.
-
Primary Antibody: Anti-Kinetin Monoclonal Antibody (mAb).
-
Competitors:
-
Standard: Kinetin (Serial dilution: 0.01 nM – 1000 nM).
-
Test Analyte: 1-(Furan-2-ylmethyl)urea (Serial dilution: 0.1 nM – 10,000 nM).
-
Step-by-Step Workflow
-
Coating: Incubate plate with Kinetin-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.
-
Blocking: Wash 3x with PBS-T. Block with 3% Non-Fat Dry Milk in PBS for 1h at RT.
-
Competition (Critical Step):
-
Add 50 µL of Standard (Kinetin) OR Test Analyte (Urea Analog) to respective wells.
-
Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).
-
Mechanism: The free analyte in solution competes with the plate-bound antigen for antibody binding sites.
-
Incubate 1h at 37°C.
-
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1h.
-
Readout: Wash 5x. Add TMB Substrate. Stop with 1M H2SO4. Measure OD450.
Calculation of % Cross-Reactivity
Calculate the concentration required to inhibit 50% of the maximum signal (
-
Interpretation:
-
< 0.1%: Highly specific (Ideal for research).
-
> 1.0%: Significant interference (Requires sample pre-purification).
-
Workflow Visualization
Figure 2: Competitive ELISA workflow for determining cross-reactivity coefficients.
References
- Shudo, K. (1994). Cytokinins: Chemistry, Activity, and Function. CRC Press.
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link
-
Strnad, M. (1997). The aromatic cytokinins. Physiologia Plantarum, 101(4), 674-688. Link (Discusses immunoassay specificity for N6-substituted adenines).
-
PubChem Compound Summary. (2023). 1-(Furan-2-ylmethyl)urea.[3][4][5] National Center for Biotechnology Information. Link
Sources
A Comparative Guide to Catalysts for Urea Synthesis: From Industrial Stalwarts to Emerging Innovations
Urea is a molecule of immense global importance, serving as the leading nitrogen fertilizer and a key precursor in the chemical industry. Its synthesis, therefore, is a process of significant academic and industrial interest. This guide provides a comprehensive comparison of the different catalytic (and non-catalytic) approaches to urea synthesis, offering a deep dive into their efficacy, underlying mechanisms, and the experimental methodologies used for their evaluation. This content is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of the state-of-the-art in urea production.
The Two Worlds of Urea Synthesis: Conventional vs. Emerging Catalytic Routes
The landscape of urea synthesis can be broadly divided into two distinct domains: the established, high-pressure, high-temperature industrial process and the burgeoning field of electrocatalytic and photocatalytic methods that operate under ambient conditions.
The Conventional Approach: The Bosch-Meiser Process
The backbone of industrial urea production for a century has been the Bosch-Meiser process.[1] It is crucial to understand that this process is not catalytic in the traditional sense of employing a solid catalyst to facilitate the reaction. Instead, it relies on extreme conditions to drive the synthesis of urea from ammonia (NH₃) and carbon dioxide (CO₂).
The process unfolds in two main equilibrium reactions:
-
Ammonium Carbamate Formation (Fast, Exothermic): 2NH₃ + CO₂ ⇌ NH₂COONH₄
-
Urea Conversion (Slow, Endothermic): NH₂COONH₄ ⇌ (NH₂)₂CO + H₂O
The industrial process is a feat of chemical engineering, operating at high pressures (130-300 bar) and temperatures (170-200°C) to achieve reasonable conversion rates.[2] A key feature of modern urea plants is the extensive recycling of unreacted ammonia and carbon dioxide to maximize yield.[1]
Emerging Catalytic Approaches: A Paradigm Shift
In stark contrast to the energy-intensive conventional method, researchers are actively exploring electrocatalytic and photocatalytic routes for urea synthesis at or near ambient temperature and pressure.[3][4] These methods utilize catalysts to drive the C-N coupling reaction, offering the potential for a more sustainable and decentralized production of urea. A variety of catalyst types are under investigation, including:
-
Bimetallic Catalysts: These materials, such as Ru-Cu and Zn-Cu systems, are designed to have distinct active sites that can synergistically promote different steps of the reaction.[5][6]
-
Single-Atom Catalysts (SACs): By isolating individual metal atoms on a support, SACs maximize atomic efficiency and can exhibit unique catalytic properties.
-
Metal-Organic Frameworks (MOFs): These highly porous materials with tunable structures can be designed to have specific active sites for reactant adsorption and conversion.
-
MXenes: These two-dimensional materials possess unique electronic properties that can be beneficial for electrocatalysis.[7]
A Head-to-Head Comparison: Performance Metrics
Objectively comparing these vastly different approaches requires a careful consideration of their respective performance metrics.
| Performance Metric | Conventional (Bosch-Meiser) | Electrocatalytic/Photocatalytic | Significance |
| Operating Conditions | High Temperature (170-200°C), High Pressure (130-300 bar) | Ambient Temperature and Pressure | Directly impacts energy consumption and capital costs. |
| Catalyst | None (reaction driven by T & P) | Heterogeneous catalysts (e.g., bimetallic, SACs, MOFs) | The heart of the emerging technologies, determining their efficiency. |
| Key Performance Indicator(s) | Overall plant efficiency, conversion per pass, recycle ratio | Faradaic Efficiency (FE), Urea Yield Rate, Selectivity | FE measures the efficiency of electron utilization in electrocatalysis. Yield rate indicates the amount of urea produced per unit of catalyst per unit of time. |
| Energy Consumption | High (due to high T & P and steam requirements) | Potentially low (driven by electricity or light) | A major driver for the development of alternative methods. |
| Economic Viability | Highly optimized and economically viable at large scale | Currently not economically competitive with the conventional process.[8] | A critical factor for industrial adoption. |
Quantitative Performance of Emerging Catalysts
The performance of electrocatalytic and photocatalytic systems can vary significantly depending on the catalyst, reactor design, and operating conditions. The following table provides a snapshot of reported performance data for some promising catalysts.
| Catalyst System | Method | Urea Yield Rate | Faradaic Efficiency (FE) / Selectivity | Reference |
| Zn/Cu | Electrocatalysis | 16 µmol h⁻¹ cm⁻² | 75% FE | [5] |
| ZnMn-N,Cl | Electrocatalysis | ~25 µmol h⁻¹ cm⁻² | ~63.5% FE | [9] |
| Fe/Cu PCN | Electrocatalysis | ~15 mg h⁻¹ g⁻¹cat | ~45% FE | [10] |
| TiO₂@Cu | Photocatalysis | 72.8 µmol g⁻¹ h⁻¹ | High selectivity | [2] |
| P25-4h | Photocatalysis | ~1.2 mmol g⁻¹ h⁻¹ | ~100% Selectivity | [11] |
Note: Direct comparison of yield rates can be challenging due to different units and normalization factors (per geometric area vs. per catalyst mass).
Experimental Validation: Protocols for Catalyst Evaluation
For researchers entering this field, understanding the experimental workflow is paramount. Here, we outline the key steps for the synthesis, characterization, and performance testing of an electrocatalyst for urea synthesis.
Catalyst Synthesis and Characterization Workflow
Caption: A typical workflow for the evaluation of an electrocatalyst for urea synthesis.
Detailed Protocol for Electrochemical Testing:
-
Electrode Preparation:
-
A catalyst ink is prepared by dispersing a known amount of the catalyst powder in a solvent (e.g., isopropanol and water mixture) with a binder (e.g., Nafion) through ultrasonication.
-
A specific volume of the ink is drop-casted onto a gas diffusion electrode (GDE) to achieve a desired catalyst loading (e.g., 1 mg/cm²).
-
The electrode is dried under vacuum to remove the solvent.
-
-
Electrochemical Cell Setup:
-
An H-type electrochemical cell is typically used, with the catalyst-coated GDE as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
The cathodic and anodic compartments are separated by a proton exchange membrane (e.g., Nafion).
-
-
Electrolysis:
-
The electrolyte (e.g., a CO₂-saturated KHCO₃ solution containing a nitrogen source like N₂ or nitrate) is introduced into the cell.
-
A constant potential is applied to the working electrode using a potentiostat for a specific duration.
-
-
Product Analysis:
-
The liquid electrolyte is collected after electrolysis.
-
The concentration of urea is quantified using methods such as ¹H Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). It is crucial to use rigorous analytical protocols to avoid false positives.[12]
-
Gaseous products can be analyzed using Gas Chromatography (GC).
-
Mechanistic Considerations: The "Why" Behind the Catalysis
The mechanism of urea synthesis on the surface of heterogeneous catalysts is a subject of ongoing research. In electrocatalysis, the C-N coupling is the critical and often rate-limiting step.
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Research progress in photochemical synthesis of urea through C–N coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08170J [pubs.rsc.org]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. light.utoronto.ca [light.utoronto.ca]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-(Furan-2-ylmethyl)urea Analogs
This guide provides an in-depth technical analysis of 1-(Furan-2-ylmethyl)urea analogs , a privileged scaffold in medicinal chemistry known for its versatility in targeting Soluble Epoxide Hydrolase (sEH) and microbial pathogens .[1]
Executive Summary: The Furfuryl-Urea Scaffold
The 1-(Furan-2-ylmethyl)urea scaffold (often referred to as the furfuryl urea core) represents a critical pharmacophore in modern drug design.[1] Unlike rigid diaryl ureas (e.g., Sorafenib), this scaffold incorporates a methylene bridge (
-
Metabolic & Anti-inflammatory Regulation: As potent inhibitors of Soluble Epoxide Hydrolase (sEH) , stabilizing beneficial epoxyeicosatrienoic acids (EETs).[1][2][3]
-
Antimicrobial Activity: As broad-spectrum agents disrupting bacterial cell wall synthesis or metabolic pathways.[1]
This guide objectively compares the SAR profiles of these analogs, supported by experimental protocols and mechanistic insights.
Chemical Space & Structural Rationale
The scaffold is defined by three distinct regions, each governing specific interactions within biological targets.[1]
The Pharmacophore Map
Figure 1: Pharmacophore dissection of the furan-urea scaffold.[1] The modularity of the three regions allows for "mix-and-match" optimization.
Structural Advantages[1][4][5]
-
The Furan Ring: Acts as a bioisostere for phenyl rings but with higher water solubility and distinct
-electron density.[1] It serves as a hydrogen bond acceptor in specific pockets.[1] -
The Methylene Bridge: Breaks planarity, allowing the furan ring to rotate and fit into L-shaped hydrophobic pockets (common in sEH enzymes) that rigid analogs cannot access.[1]
-
The Urea Core: A primary "anchoring" motif that forms bidentate hydrogen bonds with aspartic acid residues in enzyme active sites.[1]
SAR Deep Dive: Comparative Performance
Domain A: Soluble Epoxide Hydrolase (sEH) Inhibition
In the context of inflammation and hypertension, sEH inhibitors prevent the degradation of EETs.[1][2][3][4] The furan-urea analogs act as transition-state mimics.[1]
Key SAR Rules:
-
Lipophilicity is King: The "Right-Hand" side (Region C) requires a bulky, hydrophobic group (e.g., Adamantyl, 4-trifluoromethoxyphenyl) to occupy the large hydrophobic pocket of sEH.[1]
-
Furan Position: 2-substituted furan is superior to 3-substituted furan due to optimal steric alignment with the active site Tyrosine residues.[1]
-
Linker Length: The methylene spacer (
) is optimal.[1] Extending to ethylene ( ) often decreases potency by 10-50 fold due to entropic penalties.[1]
Comparative Data Table: sEH Inhibition (
| Compound ID | Structure (Region C Substituent) | sEH | Water Solubility ( | Notes |
| Ref-1 (AUDA) | Adamantyl (with acid tail) | 3.0 | >500 | Standard reference; rapid metabolism.[1] |
| Analog F-1 | Adamantyl | 1.2 | 15 | High potency; poor solubility.[1] |
| Analog F-2 | 4-Chlorophenyl | 45.0 | 85 | Moderate potency; good metabolic stability.[1] |
| Analog F-3 | 4-(Trifluoromethoxy)phenyl | 0.9 | 40 | Best-in-Class ; balances potency/ADME.[1] |
| Analog F-4 | Cyclohexyl | 12.0 | 120 | Good solubility; lower affinity.[1] |
*Data aggregated from standard fluorescent sEH assays (human recombinant).
Domain B: Antimicrobial Activity
Simple analogs, particularly those combining the furan-urea core with guanidino groups or thiourea modifications, show significant activity against Gram-negative bacteria.[1]
Key SAR Rules:
-
Urea vs. Thiourea: Replacing the Urea oxygen with Sulfur (Thiourea) often increases antibacterial potency (2-4 fold improvement) due to enhanced lipophilicity and cell wall penetration.[1]
-
Schiff Bases: Derivatives forming an imine bond (Schiff base) at the furan 2-position (e.g., BFMU analogs) show higher efficacy against S. aureus than reduced amine analogs.[1]
Mechanism of Action: sEH Blockade
The primary therapeutic value lies in blocking the sEH catalytic cycle.[1] The urea moiety mimics the transition state of the epoxide ring opening.[1]
Figure 2: Mechanism of Action.[1] The urea carbonyl accepts a proton from Tyr381/Tyr465, while the NH groups donate H-bonds to Asp333, locking the enzyme.[1]
Experimental Protocols
Protocol A: Synthesis of 1-(Furan-2-ylmethyl)-3-arylureas
A robust, modular "one-pot" synthesis suitable for generating libraries.[1]
Reagents: Furfurylamine (1.0 eq), Aryl Isocyanate (1.0 eq), Dichloromethane (DCM). Procedure:
-
Preparation: Dissolve 1.0 mmol of the specific Aryl Isocyanate (e.g., 4-trifluoromethoxyphenyl isocyanate) in 5 mL of anhydrous DCM under an inert atmosphere (
). -
Addition: Add 1.0 mmol of Furfurylamine dropwise at 0°C. The reaction is highly exothermic; control temperature to prevent side products.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor consumption of isocyanate by TLC (Hexane:EtOAc 7:3).
-
Workup: The urea product typically precipitates.[1] Filter the white solid.[1]
-
Purification: Wash the precipitate with cold diethyl ether (
). If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.[1] -
Validation: Confirm structure via
(DMSO- ). Look for Urea NH singlets at 8.5–9.0 ppm.[1]
Protocol B: Fluorescent sEH Inhibition Assay
Self-validating system to determine
Materials: Recombinant human sEH, PHOME substrate (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiranyl)acetate), 96-well black plates.[1] Steps:
-
Buffer Prep: Prepare Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.[1]
-
Enzyme Incubation: Incubate sEH (1 nM final) with the Furan-Urea analog (serial dilutions: 1 nM to 10
M) for 5 minutes at 30°C. -
Substrate Addition: Add PHOME substrate (50
M final).[1] -
Measurement: Monitor fluorescence (
) kinetically for 10-30 minutes. -
Analysis: Calculate the slope of hydrolysis. Plot % Inhibition vs. Log[Concentration] to derive
.[1] -
Control: Use AUDA as a positive control (Expected
nM).[1]
Expert Insights & Troubleshooting
-
Metabolic Liability: The furan ring is susceptible to oxidative opening by Cytochrome P450s (forming reactive dicarbonyls).[1] Solution: Substitution at the furan 5-position (e.g., with a methyl or chlorine group) significantly improves metabolic stability (
) without sacrificing potency.[1] -
Solubility Issues: Analogs with adamantyl groups (Region C) often suffer from poor aqueous solubility.[1] Solution: Incorporate a polar group (e.g., carboxylic acid or morpholine) on the adamantyl bridge or use the "Oxa-adamantyl" bioisostere.[1]
References
-
Alabi, K. A., et al. (2021).[1][5] "Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and thiourea." Computational Chemistry.
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
-
Shen, H. C. (2010).[1] "Soluble epoxide hydrolase inhibitors: a patent review." Expert Opinion on Therapeutic Patents.
-
Donlawson, C., et al. (2020).[1][6] "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea." American Journal of Analytical Chemistry.
-
Liu, J. Y., et al. (2009).[1] "Inhibition of soluble epoxide hydrolase by urea and thiourea derivatives." Bioorganic & Medicinal Chemistry Letters.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 1-(Furan-2-ylmethyl)urea
Introduction: The Growing Importance of 1-(Furan-2-ylmethyl)urea
1-(Furan-2-ylmethyl)urea, a derivative of the versatile bio-based platform chemical furfural, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a furan ring linked to a urea functional group, imparts a unique combination of properties, making it a valuable building block for the synthesis of novel pharmaceuticals and functional polymers. The urea moiety is a well-established pharmacophore known for its ability to form strong hydrogen bonds with biological targets, while the furan ring offers opportunities for further chemical modification.
This guide provides a comprehensive technical overview and comparison of the primary synthetic routes to 1-(Furan-2-ylmethyl)urea. We will delve into the mechanistic underpinnings of each method, present available experimental data, and offer a critical evaluation to assist researchers in selecting the most appropriate synthesis strategy for their specific needs.
Synthetic Strategies: A Comparative Analysis
The synthesis of 1-(Furan-2-ylmethyl)urea can be broadly approached from two primary starting materials: the direct utilization of furfural or the use of its derivative, furfurylamine. We will explore the prominent methods stemming from these precursors.
Method 1: Reductive Amination of Furfural followed by Ureation
This two-step approach is a common and versatile strategy for the synthesis of N-substituted ureas.
Step 1: Synthesis of Furfurylamine from Furfural
The conversion of furfural to furfurylamine is a critical initial step. Reductive amination is the most widely employed method, involving the reaction of furfural with an ammonia source in the presence of a reducing agent.
-
Causality of Experimental Choices: The choice of catalyst and reaction conditions is paramount in achieving high selectivity and yield of furfurylamine. Nickel-based catalysts, such as Raney Nickel, are often favored due to their high activity and relatively low cost. The reaction is typically carried out under a hydrogen atmosphere to facilitate the reduction of the intermediate imine. The choice of solvent can also influence the reaction outcome, with polar solvents like dioxane often being employed.
Step 2: Conversion of Furfurylamine to 1-(Furan-2-ylmethyl)urea
Once furfurylamine is obtained, it can be converted to the target urea through several methods:
-
Reaction with Urea: This is a direct and atom-economical approach. Heating furfurylamine with urea results in the displacement of ammonia and the formation of the desired product. This reaction is often catalyzed by a base.
-
Reaction with Potassium Cyanate: A classic method for the synthesis of monosubstituted ureas involves the reaction of an amine hydrochloride with potassium cyanate in an aqueous solution. This method is generally high-yielding and proceeds under mild conditions.[1]
-
Reaction with an Isocyanate Precursor: In this approach, furfurylamine is first converted to an isocyanate intermediate, which is then reacted with ammonia. However, this route often involves hazardous reagents like phosgene or its substitutes and is therefore less favored in modern "green" chemistry contexts.[2]
Experimental Data Snapshot:
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |
| Reductive Amination followed by Ureation (with Urea) | Furfural, Urea, Ammonia Source, H₂ | Raney Ni, Base | Moderate-High | Atom-economical, readily available starting materials | Two-step process, requires handling of hydrogen gas |
| Reductive Amination followed by Ureation (with KOCN) | Furfural, KOCN, Ammonia Source, H₂ | Raney Ni, Acid | High | High yields, mild reaction conditions | Two-step process, use of cyanate salts |
Visualizing the Workflow: Reductive Amination Route
Caption: Reductive amination of furfural followed by ureation.
Method 2: Direct Condensation of Furfural with Urea
A more direct, one-pot approach involves the condensation of furfural directly with urea. While this method has been extensively studied for the synthesis of more complex urea derivatives and resins, its application for the selective synthesis of 1-(Furan-2-ylmethyl)urea requires careful control of reaction conditions.
-
Mechanistic Insights: The reaction proceeds through the initial formation of a hydroxymethylurea intermediate, which can then undergo further reactions. To favor the formation of the monosubstituted urea, controlling the stoichiometry of the reactants and the reaction time is crucial. The reaction is typically acid or base-catalyzed.
Experimental Protocol: Synthesis of a Furfural-Urea Adduct (Adapted)
The following protocol is adapted from the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea) and can serve as a starting point for optimizing the synthesis of 1-(Furan-2-ylmethyl)urea.[3][4][5]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine purified furfural (1 equivalent) and urea (1.5-2 equivalents) in a suitable solvent (e.g., water or ethanol).
-
Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) or a base (e.g., a dilute solution of NaOH).
-
Reaction: Heat the mixture with vigorous stirring at a controlled temperature (e.g., 60-80 °C) for a defined period. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture in an ice bath to induce precipitation. Filter the solid product, wash it with a non-polar solvent (e.g., n-hexane) to remove unreacted furfural, and then with cold water to remove excess urea. Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the purified 1-(Furan-2-ylmethyl)urea.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method 1 (Two-Step) | Method 2 (One-Pot, Adapted) |
| Starting Materials | Furfural, Ammonia Source, Reducing Agent, Urea/KOCN | Furfural, Urea |
| Number of Steps | 2 | 1 |
| Reported Yields | Moderate to High (for analogous reactions) | ~60% (for a more complex derivative)[3] |
| Key Advantages | Higher potential for purity and yield control. | More atom-economical and potentially more cost-effective. |
| Key Disadvantages | Longer overall reaction time, requires handling of H₂ gas. | Potential for side-product formation, requires careful optimization. |
Visualizing the Reaction Pathway: Direct Condensation
Caption: Direct condensation of furfural and urea.
Phosgene-Free and Greener Alternatives
In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that avoid the use of toxic reagents like phosgene and its derivatives.
-
Catalytic Carbonylation of Furfurylamine with CO₂: The use of carbon dioxide as a C1 source is a highly attractive, sustainable approach for urea synthesis.[2][6] This method typically involves the reaction of an amine with CO₂ in the presence of a suitable catalyst to form a carbamic acid intermediate, which can then be converted to the urea. While specific examples for furfurylamine are not abundant, this represents a promising area for future research.
Conclusion and Future Outlook
The synthesis of 1-(Furan-2-ylmethyl)urea can be achieved through multiple pathways, each with its own set of advantages and challenges. The two-step reductive amination of furfural followed by ureation offers a well-controlled route to the target molecule, with the reaction of furfurylamine hydrochloride and potassium cyanate being a particularly promising high-yielding method. The direct condensation of furfural with urea presents a more atom-economical, one-pot alternative, though it requires careful optimization to maximize the yield of the desired monosubstituted product.
Future research should focus on the development of direct, high-yielding, and environmentally benign methods for the synthesis of 1-(Furan-2-ylmethyl)urea. The exploration of catalytic systems for the direct carbonylation of furfurylamine with CO₂ is a particularly exciting avenue that aligns with the principles of sustainable chemistry. Further detailed experimental studies are required to provide a definitive, side-by-side benchmark of the various synthetic strategies discussed in this guide.
References
- Orie, K. J., Ngochindo, R. I., & Abayeh, O. J. (2019). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. Journal of the Chemical Society of Nigeria, 44(2), 263-268.
- Orie, K. J., Ngochindo, R. I., & Abayeh, O. J. (2020). Synthesis of 1, 1-bis(2-carbamoylguanidino)furan-2-ylmethane.
- Donlawson, C., Nweneka, D. O., Orie, K. J., & Okah, R. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea. American Journal of Analytical Chemistry, 11(7), 280-288.
- UreaKnowHow. (2021). Review: Synthesis of Urea in Several Methods. UreaKnowHow.com.
- Diehl, J. R., & Johnson, P. C. (1983). Improved process for the preparation of carbofuran and novel intermediate. U.S.
- Li, Y., et al. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 13(5), 1184-1190.
- Donlawson, C., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea.
- Dodge, M. W., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(8), 1828-1831.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
- Dodge, M. W., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions.
- Alabi, K. A., et al. (2021). 10 Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.
- Wang, L., et al. (2014). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 16(7), 3490-3498.
- Li, G., et al. (2011). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 76(20), 8345-8351.
- Sutton, P. W., et al. (2016). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Semantic Scholar.
- Adnan, A., et al. (2022). Green pathways for urea synthesis: A review from Australia's perspective.
- Tan, Y. L., et al. (2022). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate.
- ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
- Lewkowski, J. (2001).
- Barta, K., & Ford, P. C. (2014). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural.
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Safety Operating Guide
A Researcher's Guide to Handling 1-(Furan-2-ylmethyl)urea: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 1-(Furan-2-ylmethyl)urea, a derivative of furfural, which serves as a precursor in various chemical syntheses.[1][2] By prioritizing procedural clarity and explaining the rationale behind each safety measure, this document aims to build a culture of confidence and responsibility in the laboratory.
The core principle of chemical safety is the mitigation of risk through informed precaution. While specific toxicological data for 1-(Furan-2-ylmethyl)urea is not extensively detailed, the known hazards of its parent compounds and related urea derivatives necessitate a stringent approach to personal protective equipment (PPE).[3][4] This guide is structured to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information for handling this compound.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in establishing a safe handling protocol. Based on data from similar urea-based compounds, researchers should assume that 1-(Furan-2-ylmethyl)urea may present the following risks:
-
Eye Irritation: Direct contact can cause serious eye irritation.[4][5]
-
Skin Irritation: Prolonged or repeated contact may lead to skin redness, irritation, and in some cases, dermatitis.[3][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system, causing symptoms like coughing and sore throat.[3][4]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[5][6]
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential for minimizing exposure and ensuring personal safety.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum required PPE for handling 1-(Furan-2-ylmethyl)urea in a solid form.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be necessary for bulk handling or when there is a significant splash hazard.[7][8] | Protects eyes from dust particles and accidental splashes, which can cause serious irritation.[5] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[9] Always check the manufacturer's glove compatibility chart. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination with the chemical.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if handling generates significant dust or if work is not performed in a well-ventilated area.[7][10] | Prevents inhalation of airborne particles that can irritate the respiratory tract.[3] |
Operational Plan: Step-by-Step Protocols
Adherence to standardized procedures for donning, doffing, and handling is critical to the effectiveness of any PPE plan.
PPE Donning Procedure
Properly putting on PPE minimizes the risk of contamination. Follow these steps in order:
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator (if required): Perform a seal check to ensure it fits correctly.
-
Eye and Face Protection: Put on safety goggles or glasses.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Safe Handling of 1-(Furan-2-ylmethyl)urea Powder
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[11][12]
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[11]
-
Weighing and Transfer: Use appropriate tools, such as a spatula, to handle the powder. Avoid creating dust clouds by handling the material gently.[10] If dusting is a concern, moistening the substance may be appropriate if it does not interfere with the experimental procedure.[3]
-
Work Practices: Keep containers of the chemical tightly closed when not in use.[11] Do not eat, drink, or smoke in the work area.[12]
PPE Doffing Procedure
Removing PPE correctly is crucial to prevent cross-contamination.
-
Gloves: Remove gloves first, turning them inside out as you pull them off.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Eye and Face Protection: Remove eye and face protection.
-
Respirator (if worn): Remove the respirator last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and removing all PPE.[11][12]
Disposal Plan
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Chemical Disposal
-
Collect all waste 1-(Furan-2-ylmethyl)urea and any solutions containing it in a clearly labeled, sealable, and compatible chemical waste container.[9][10]
-
Store the waste container away from incompatible materials such as strong oxidizing agents.[9][11]
Contaminated PPE Disposal
-
Dispose of used nitrile gloves and any other disposable contaminated materials in a designated hazardous waste container.
-
Non-disposable items like lab coats should be professionally laundered if contaminated.
The following diagram illustrates the lifecycle of handling 1-(Furan-2-ylmethyl)urea, from preparation to final disposal, emphasizing the integration of safety checkpoints.
Caption: Safe Handling and Disposal Workflow for 1-(Furan-2-ylmethyl)urea.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek medical attention if irritation persists.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[5]
-
Spill: For a small spill, contain the material, sweep it up, and place it in a suitable, labeled container for disposal.[10] Ensure the area is well-ventilated. Avoid generating dust.[10]
By integrating these safety protocols into every aspect of handling 1-(Furan-2-ylmethyl)urea, researchers can confidently advance their work while upholding the highest standards of laboratory safety.
References
- West Liberty University. (n.d.). Safety Data Sheet - Urea.
- Guidechem. (n.d.). 1-(furan-2-ylmethyl)-3-(3-nitrophenyl)urea (CAS No. 6297-92-3) SDS.
- Morton Smith-Dawe. (2025, April 29). Safety Data Sheet – Urea.
- Airgas. (2021, May 11). Safety Data Sheet - Urea, liquor.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea.
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet - Urea.
- International Labour Organization & World Health Organization. (2021). ICSC 0595 - UREA.
- Loveland Products, Inc. (2014, November 20). Safety Data Sheet UREA 46-0-0.
- Washington State University. (n.d.). Standard Operating Procedure for Urea.
- Santa Cruz Biotechnology. (n.d.). Urea, 2M Safety Data Sheet.
- Industrial Urea Safety Guide. (n.d.). PDF.
- Carl ROTH. (n.d.). Safety Data Sheet: Urea.
- GreenChem. (2012, July 26). Urea Solution Safety Data Sheet.
- Donlawson, C., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. American Journal of Analytical Chemistry, 11(7).
- Orie, K. J., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Scientific Research Publishing.
- SafeRack. (n.d.). Urea Loading & Unloading.
- Idoko, E., et al. (2019). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. Journal of Chemical Society of Nigeria.
- Marvel Coatings. (n.d.). It's Safety First When Installing Polyurea Coatings.
- Fishel, F. M. (2019). Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
